Benzofuran-3,6-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-3,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXTXUZQHUMZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598391 | |
| Record name | 1-Benzofuran-3,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572916-04-2 | |
| Record name | 1-Benzofuran-3,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Benzofuran-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of benzofuran-3,6-diol, a molecule of interest for its potential biological activities. Due to the limited availability of direct literature on this compound, this guide outlines a plausible multi-step synthesis based on established organic chemistry principles and reactions reported for analogous compounds. The document also presents expected characterization data and a discussion of the potential biological significance of this compound, particularly in the context of antioxidant pathways.
Proposed Synthesis of this compound
The proposed synthesis of this compound is a three-step process commencing with the Friedel-Crafts acylation of phloroglucinol, followed by an intramolecular cyclization to form a key benzofuranone intermediate, and concluding with the selective reduction of the ketone functionality.
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone
Principle: This step involves the Friedel-Crafts acylation of phloroglucinol with chloroacetyl chloride using aluminum chloride as a Lewis acid catalyst.
Materials:
-
Phloroglucinol (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)
-
Carbon disulfide (CS₂) (solvent)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in CS₂ at 0 °C, add phloroglucinol portion-wise.
-
Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into a mixture of crushed ice and 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Synthesis of 4,6-Dihydroxybenzofuran-3(2H)-one
Principle: This step involves an intramolecular Williamson ether synthesis followed by cyclization to form the benzofuranone ring.
Materials:
-
2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone (1.0 eq)
-
Sodium acetate (NaOAc) (1.5 eq)
-
Methanol (solvent)
Procedure:
-
Dissolve 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone in methanol.
-
Add sodium acetate to the solution.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the residue from water to obtain the pure product.
Step 3: Synthesis of this compound
Principle: This final step involves the selective reduction of the ketone group at the C-3 position to a hydroxyl group using a mild reducing agent.
Materials:
-
4,6-Dihydroxybenzofuran-3(2H)-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Methanol (solvent)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Ethyl acetate
Procedure:
-
Dissolve 4,6-Dihydroxybenzofuran-3(2H)-one in methanol at 0 °C.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
Characterization Data
The following tables summarize the expected quantitative data for the key intermediate and the final product.
Table 1: Physicochemical and Spectroscopic Data for 4,6-Dihydroxybenzofuran-3(2H)-one
| Parameter | Expected Value |
| Molecular Formula | C₈H₆O₄ |
| Molecular Weight | 166.13 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Not reported, expected >200 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.62 (br s, 2H, -OH), 5.91 (s, 2H, Ar-H), 4.54 (s, 2H, -CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected peaks around δ 195 (C=O), 165 (C-O), 158 (C-O), 95 (Ar-CH), 70 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~3300 (O-H), ~1680 (C=O), ~1600, 1480 (C=C aromatic) |
| Mass Spec (ESI-MS) | m/z 165.02 [M-H]⁻ |
Table 2: Predicted Physicochemical and Spectroscopic Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Off-white to pale brown solid |
| Melting Point | Not reported |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.5 (s, 1H, Ar-OH), ~6.5-7.0 (m, 3H, Ar-H), ~5.0 (t, 1H, -CH(OH)-), ~4.5 (d, 2H, -CH₂-O-), ~5.5 (d, 1H, -CH(OH)-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expected peaks around δ 155 (C-O), 150 (C-O), 130 (Ar-C), 110-120 (Ar-CH), 75 (-CH(OH)-), 70 (-CH₂-O-) |
| **IR (KBr, cm⁻¹) ** | ~3400-3200 (broad, O-H), ~1600, 1480 (C=C aromatic), ~1250 (C-O) |
| Mass Spec (ESI-MS) | m/z 151.04 [M-H]⁻ |
Potential Biological Activity and Signaling Pathway
Benzofuran derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As a dihydroxylated benzofuran, this compound is a polyphenol and is expected to exhibit significant antioxidant activity. One of the key signaling pathways involved in the cellular antioxidant response is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, such as certain polyphenols, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Keap1-Nrf2 Signaling Pathway Diagram
Spectroscopic Analysis of Benzofuran Derivatives: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical guide to the spectroscopic characterization of benzofuran scaffolds, with a focus on dihydroxy-substituted derivatives. Due to a lack of available experimental data for Benzofuran-3,6-diol, this guide presents predicted spectroscopic data for a related complex dihydroxybenzofuran derivative to illustrate data presentation and analysis. It also outlines the general experimental protocols for obtaining such data and includes a workflow diagram for spectroscopic analysis.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a broad range of biological activities. Their characterization is crucial for drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure of these molecules. This guide focuses on the expected spectroscopic data for dihydroxy-substituted benzofurans, using a representative example in the absence of specific data for this compound.
Spectroscopic Data Summary
While extensive searches for experimental spectroscopic data for this compound did not yield specific results, this section provides predicted ¹³C NMR data for a complex dihydroxybenzofuran derivative: (2e)-1-[(2s,3s)-3-(2,4-dihydroxybenzoyl)-4,6-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one, to serve as an illustrative example[1]. It is important to note that this is a more complex, non-aromatic dihydrobenzofuran derivative, and its spectral data will differ significantly from the simpler, aromatic this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹³C NMR Data for a Dihydroxybenzofuran Derivative [1]
| Atom No. | Chemical Shift (ppm) |
| 1 | 191.03 |
| 2 | 165.61 |
| 3 | 165.02 |
| 4 | 162.19 |
| 5 | 161.46 |
| 6 | 158.62 |
| 7 | 158.12 |
| 8 | 145.42 |
| 9 | 133.62 |
| 10 | 133.08 |
| 11 | 131.07 |
| 12 | 129.96 |
| 13 | 127.11 |
| 14 | 120.98 |
| 15 | 116.48 |
| 16 | 116.39 |
| 17 | 114.18 |
| 18 | 108.81 |
| 19 | 104.22 |
| 20 | 103.88 |
| 21 | 93.38 |
| 22 | 53.69 |
| 23 | 49.81 |
Note: This data is for a complex substituted dihydrobenzofuran and not this compound. The chemical shifts for the simpler aromatic this compound would be expected in different regions, particularly for the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For a dihydroxybenzofuran, characteristic absorption bands would be expected for the hydroxyl (O-H) and aromatic (C=C and C-H) groups.
Table 2: Expected IR Absorption Ranges for Dihydroxybenzofurans
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O | Stretching | 1000-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 3: Expected Mass Spectrometry Data for this compound
| Analysis Type | Expected Result |
| Molecular Formula | C₈H₆O₃ |
| Molecular Weight | 150.13 g/mol |
| Expected [M]+ | m/z 150 |
| Fragmentation | Loss of CO, CHO, and other fragments characteristic of the benzofuran ring and hydroxyl groups. |
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzofuran derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay of 2-5 seconds.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized benzofuran derivative.
Conclusion
References
An In-depth Technical Guide on the Natural Sources and Isolation of Dihydroxybenzofurans
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: Benzofuran derivatives represent a significant class of heterocyclic compounds widely distributed in nature, particularly in the plant kingdom. Among these, dihydroxybenzofurans have garnered considerable interest due to their diverse and potent biological activities. This technical guide provides a detailed exploration of the natural sources, isolation methodologies, and spectroscopic characterization of dihydroxybenzofurans, with a particular focus on 2-arylbenzofurans found in Morus alba (White Mulberry). While the specific compound Benzofuran-3,6-diol is not a well-documented natural product, this guide will utilize closely related and well-studied dihydroxybenzofurans as representative examples to fulfill the core requirements of providing in-depth technical information for scientific professionals.
Natural Sources of Dihydroxybenzofurans
Dihydroxybenzofuran derivatives are predominantly found as secondary metabolites in various plant families. One of the most prolific sources of these compounds is the genus Morus (family Moraceae), particularly the white mulberry (Morus alba). The leaves, root bark, and twigs of M. alba are rich in a variety of 2-arylbenzofuran derivatives, many of which possess dihydroxy substitutions on their aromatic rings.[1][2][3][4][5][6][7][8][9][10]
Other plant species have also been identified as sources of benzofuran derivatives, although the presence of simple dihydroxybenzofurans is less commonly reported. The broad distribution of the benzofuran scaffold across the plant kingdom suggests that many more natural sources of dihydroxybenzofurans may yet be discovered.
Table 1: Prominent Dihydroxy-2-arylbenzofurans from Morus alba
| Compound Name | Specific Structure | Plant Part | Reference(s) |
| Moracin M | 5-(6-Hydroxybenzofuran-2-yl)benzene-1,3-diol | Root Bark, Elicited Hairy Roots | [11][12][13] |
| Moracin C | 5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol | Root Bark, Elicited Hairy Roots | [11][12][14] |
| 2-(3,5-dihydroxyphenyl)-5,6-dihydroxybenzofuran | Leaves | [5] |
Isolation and Purification Protocols
The isolation of dihydroxybenzofurans from natural sources typically involves a multi-step process combining extraction and various chromatographic techniques. The following is a representative experimental protocol for the isolation of 2-arylbenzofurans from the root bark of Morus alba, based on methodologies described in the literature.[6][10]
General Experimental Workflow
Caption: Generalized workflow for the isolation of dihydroxybenzofurans.
Detailed Methodologies
Step 1: Plant Material Preparation and Extraction
-
Air-dried and powdered root bark of Morus alba (e.g., 500 g) is subjected to extraction with an appropriate solvent. A common method is maceration with 70% ethanol at room temperature for an extended period (e.g., 24 hours, repeated three times).
-
The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.
Step 2: Solvent Partitioning
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their polarity. A typical partitioning scheme would involve:
-
n-hexane (to remove non-polar compounds)
-
Ethyl acetate (EtOAc)
-
n-butanol (n-BuOH)
-
-
The ethyl acetate fraction is often enriched in phenolic compounds, including 2-arylbenzofurans, and is typically selected for further purification.
Step 3: Column Chromatography
-
The dried ethyl acetate fraction is subjected to column chromatography for further separation.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions rich in the target compounds are often further purified on a Sephadex LH-20 column using methanol as the eluent. This technique separates compounds based on molecular size and polarity.
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Final purification to obtain individual dihydroxybenzofurans in high purity is typically achieved using preparative reverse-phase HPLC (RP-HPLC).
-
A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
Quantitative Data
Quantifying the yield of specific dihydroxybenzofurans from natural plant material can be challenging and is often not reported in detail in the literature. However, studies on elicited hairy root cultures of Morus alba provide some quantitative data on the production of moracins. It is important to note that these yields are from a biotechnological production system and may not directly reflect the concentrations in the intact plant.
Table 2: Yield of Moracins from Elicited Hairy Root Cultures of Morus alba
| Compound | Yield (mg/g Dry Weight) | Elicitor | Reference |
| Moracin M | 7.82 ± 1.26 | CD + MgCl₂ + H₂O₂ | [11][9] |
| Moracin C | 1.82 ± 0.65 | CD + MgCl₂ + H₂O₂ | [11][9] |
A study on the extraction of Morus alba root bark (500 g) reported the following yields for the initial extraction and fractionation:
-
Total Ethanol Extract: 42.2 g (8.44%)
-
n-Hexane Fraction: 4.4 g (10.43% of total extract)
-
Ethyl Acetate Fraction: 5.7 g (13.51% of total extract)
-
n-Butanol Fraction: 3.7 g (8.77% of total extract)
-
Water-Soluble Fraction: 4.8 g (11.37% of total extract)
Spectroscopic Data for Structure Elucidation
The structure of isolated dihydroxybenzofurans is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data for Moracin M
| Position | ¹H NMR (400 MHz, CD₃OD) δ [ppm] (J [Hz]) | ¹³C NMR (100 MHz, CD₃OD) δ [ppm] |
| 2 | - | 158.52 |
| 3 | 6.89 (s) | 102.46 |
| 3a | - | 121.60 |
| 4 | 6.88 (d, 2.0) | 102.05 |
| 5 | 6.71 (dd, 2.0, 8.4) | 111.80 |
| 6 | - | 155.80 |
| 7 | 7.33 (d, 8.8) | 120.58 |
| 7a | - | 154.67 |
| 1' | - | 132.37 |
| 2' | 6.74 (d, 2.4) | 100.78 |
| 3' | - | 155.41 |
| 4' | 6.23 (t, 2.4) | 97.01 |
| 5' | - | 155.41 |
| 6' | 6.74 (d, 2.4) | 100.78 |
Data obtained from a synthetic sample of Moracin M.[12]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the isolated compound. For Moracin M, the calculated m/z for C₁₄H₁₁O₄ [M+H]⁺ is 243.0651, with the found value being 243.0649.[12]
Biological Activity and Signaling Pathways
Dihydroxy-2-arylbenzofurans from Morus alba have been reported to possess a range of biological activities, with anti-inflammatory effects being prominent. Several studies suggest that these compounds can modulate key inflammatory signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of certain benzofuran derivatives is attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15] These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of NF-κB and MAPK pathways by dihydroxybenzofurans.
This inhibition of the NF-κB and MAPK pathways by dihydroxybenzofurans leads to the downregulation of pro-inflammatory enzymes and cytokines, such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), thereby exerting an anti-inflammatory effect.[15]
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized and may require optimization for specific applications. The biological activities described are based on published research and do not constitute medical advice.
References
- 1. Two new 2-arylbenzofurnan derivatives from the leaves of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. tandfonline.com [tandfonline.com]
- 4. Four new 2-arylbenzofuran derivatives from leaves of Morus alba L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzofuran - Mycotoxin Database [mycocentral.eu]
- 14. Moracin C | C19H18O4 | CID 155248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to Dihydroxybenzofurans with a Focus on Benzofuran-3,6-diol Analogs
Disclaimer: Direct experimental data for the physical and chemical properties of Benzofuran-3,6-diol is exceptionally scarce in publicly accessible scientific literature. Therefore, this guide provides a comprehensive overview of the properties, synthesis, and biological activities of closely related dihydroxybenzofuran isomers and derivatives to serve as a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is based on available data for analogous compounds and should be interpreted with this context in mind.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds widely distributed in nature and are pivotal scaffolds in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects, have made them attractive targets for drug discovery and development. Dihydroxybenzofurans, in particular, are of interest due to the antioxidant and potential anticancer properties conferred by the phenolic hydroxyl groups. This technical guide aims to consolidate the available information on the physicochemical properties, spectral characteristics, synthesis, and biological relevance of dihydroxybenzofurans, using available data from isomers and related derivatives to infer the probable characteristics of this compound.
Physicochemical and Spectral Properties of Dihydroxybenzofurans
Due to the lack of specific data for this compound, this section presents data for related dihydroxybenzofuran compounds to provide a comparative reference.
Physical Properties
| Property | 2,3-dihydro-1-benzofuran-3,6-diol | This compound (Predicted) |
| CAS Number | 1020947-92-5[1] | Not Available |
| Molecular Formula | C₈H₈O₃ | C₈H₆O₃ |
| Molecular Weight | 152.15 g/mol | 150.13 g/mol |
| Melting Point | Not Available | Likely a solid with a relatively high melting point due to hydrogen bonding. |
| Boiling Point | Not Available | Expected to be high and may decompose before boiling at atmospheric pressure. |
| Solubility | Not Available | Likely soluble in polar organic solvents like methanol, ethanol, DMSO, and acetone; sparingly soluble in water and nonpolar solvents. |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of organic compounds. The following sections describe the expected spectral characteristics of a dihydroxybenzofuran, drawing on general principles and data from related structures.
2.2.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of dihydroxybenzofurans would be characterized by signals corresponding to the aromatic and furan ring protons and carbons. The chemical shifts would be influenced by the positions of the hydroxyl groups.
-
¹H NMR: Aromatic protons would typically appear in the region of δ 6.5-7.5 ppm. The protons on the furan ring would have distinct chemical shifts. The hydroxyl protons would appear as broad singlets, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The carbon atoms of the benzofuran core would resonate in the aromatic region (δ 100-160 ppm). Carbons attached to the hydroxyl groups would show characteristic downfield shifts.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of a dihydroxybenzofuran would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Other characteristic peaks would include C-H stretching of the aromatic and furan rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching vibrations (around 1000-1250 cm⁻¹).
2.2.3. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the specific dihydroxybenzofuran isomer. Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage of the furan ring, providing structural information. For example, the mass spectrum of 4,7-dimethylbenzofuran shows a prominent molecular ion peak. A dihydroxybenzofuran would be expected to exhibit a clear molecular ion peak as well.
2.2.4. UV-Vis Spectroscopy
The UV-Vis spectrum of dihydroxybenzofurans is expected to show absorption maxima characteristic of the benzofuran chromophore, with potential shifts due to the auxochromic hydroxyl groups. Typically, benzofurans exhibit absorption bands in the range of 240-290 nm. The presence of hydroxyl groups would likely cause a bathochromic (red) shift in these absorptions.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not available. However, general methods for the synthesis of substituted benzofurans can be adapted. A common strategy involves the construction of the benzofuran core followed by modification of functional groups. One plausible route to a dihydroxybenzofuran is the demethylation of a corresponding dimethoxybenzofuran precursor.
General Synthesis of Dihydroxybenzofurans via Demethylation
A widely used method for the synthesis of phenolic compounds is the cleavage of the corresponding methyl ethers. Boron tribromide (BBr₃) is a powerful reagent for this transformation.
Workflow for the Synthesis of a Dihydroxybenzofuran:
General Synthesis of Dihydroxybenzofurans
Experimental Details:
-
Synthesis of the Dimethoxybenzofuran Precursor: The synthesis of the dimethoxybenzofuran precursor can be achieved through various established methods for benzofuran synthesis, such as the Perkin rearrangement, palladium-catalyzed cyclization reactions, or annulation of phenols with suitable reagents. The choice of method depends on the desired substitution pattern.
-
Demethylation: The dimethoxybenzofuran is dissolved in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature (typically -78 °C or 0 °C). Boron tribromide (BBr₃), either as a solution in DCM or as a neat liquid, is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of water or methanol. The mixture is then typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure dihydroxybenzofuran.
Biological Activities and Signaling Pathways
Benzofuran derivatives exhibit a wide range of biological activities. Dihydroxybenzofuran compounds, in particular, are noted for their antioxidant, anti-inflammatory, and cytotoxic properties.[1][2][3]
Antioxidant and Anti-inflammatory Activity
The presence of hydroxyl groups on the benzofuran scaffold is crucial for its antioxidant activity. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals. Several studies have reported the antioxidant and anti-inflammatory activities of dihydrobenzofuran neolignans isolated from natural sources.[4][5] For instance, certain dihydrobenzofuran neolignans have shown potent inhibitory activity on nitric oxide (NO) production in murine microglia, suggesting their potential as anti-inflammatory agents.[4][5]
Cytotoxic and Anticancer Activity
Many benzofuran derivatives have been investigated for their potential as anticancer agents.[1][3] Their mechanisms of action are diverse and can involve the inhibition of key enzymes, disruption of signaling pathways, or induction of apoptosis. For example, some 2-arylbenzofurans have demonstrated cytotoxic activity against various cancer cell lines.
While specific signaling pathways for this compound are not documented, the general mechanisms of action for cytotoxic benzofurans often involve the modulation of key cellular processes.
Illustrative Signaling Pathway for Apoptosis Induction by a Hypothetical Cytotoxic Benzofuran Derivative:
Hypothetical Apoptosis Induction Pathway
This diagram illustrates a potential mechanism where a dihydroxybenzofuran derivative induces apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.
Conclusion
While specific data for this compound is limited, the broader class of dihydroxybenzofurans represents a promising area of research for the development of new therapeutic agents. Their inherent antioxidant, anti-inflammatory, and cytotoxic properties make them valuable lead compounds. This guide has provided a framework for understanding the likely physicochemical properties, spectral characteristics, and synthetic strategies for this class of molecules, based on available data from related compounds. Further research is warranted to synthesize and characterize this compound and other specific isomers to fully elucidate their chemical and biological profiles.
References
- 1. Benzofuran, 4,7-dimethyl- [webbook.nist.gov]
- 2. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 3. 4,7-Dimethylbenzofuran | C10H10O | CID 33109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929) [hmdb.ca]
- 5. Benzofuran, 4,7-dimethyl- [webbook.nist.gov]
An In-depth Technical Guide on Benzofuran-3,6-diol Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives represent a significant class of heterocyclic compounds widely recognized for their diverse and potent biological activities.[1][2][3] The benzofuran scaffold, a fusion of benzene and furan rings, is a common motif in numerous natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The substitution pattern on the benzofuran core plays a crucial role in modulating its biological efficacy. In particular, the introduction of hydroxyl groups can significantly influence the molecule's interaction with biological targets, often enhancing its therapeutic potential.[1] This technical guide focuses specifically on benzofuran-3,6-diol derivatives and their analogues, providing a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the benzofuran scaffold.
Synthesis of this compound Derivatives and Analogues
The synthesis of the benzofuran nucleus can be achieved through various established methods, with the choice of route often depending on the desired substitution pattern. For the creation of 6-hydroxybenzofuran derivatives, a common strategy involves a multi-step process starting from appropriately substituted phenols.[6][7]
A general synthetic approach to 6-hydroxybenzofurans can be outlined as follows:
-
O-Alkylation: Reaction of a substituted hydroquinone or a protected derivative with an α-halo ketone or ester.
-
Cyclization: Intramolecular cyclization to form the benzofuran ring, often acid-catalyzed.
-
Modification and Deprotection: Subsequent chemical modifications to introduce or alter substituents at various positions of the benzofuran core, followed by deprotection of the hydroxyl group if necessary.
One specific, scalable method for the preparation of 6-hydroxybenzofuran involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization with acetic anhydride, and subsequent demethylation to yield the final product.[7] While a direct, high-yield synthesis for the specific 3,6-diol pattern is not extensively documented, functionalization at the 3-position of a 6-hydroxybenzofuran intermediate can be explored through various synthetic strategies.[8] For instance, electrophilic substitution or metal-catalyzed cross-coupling reactions on a protected 6-hydroxybenzofuran could be employed to introduce a functional group at the 3-position, which can then be converted to a hydroxyl group.
Biological Activities of this compound Analogues
Derivatives of benzofuran have demonstrated significant potential in various therapeutic areas. The presence and position of hydroxyl groups on the benzofuran ring are known to be critical for their biological activity.[1]
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of benzofuran derivatives.[3][9][10] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. Hydroxylated benzofurans, in particular, have shown promising cytotoxic effects against a range of cancer cell lines.[1][11] The phenolic hydroxyl group is often crucial for modulating this activity, as it can act as a hydrogen bond donor, facilitating interactions with biological targets.[1]
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylbenzofuran-4,6-diol (Analogue) | Acetylcholinesterase Inhibition (related to Alzheimer's, but indicates bioactivity) | 0.086 ± 0.01 | [11] |
| Fluorinated Benzofuran Derivative | HCT116 | ~70% inhibition at 50-100 µM | [12][13] |
| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | K562, MOLT-4, HeLa | 20-85 µM | [14] |
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
Antibacterial Activity
Benzofuran derivatives have also emerged as a promising class of antibacterial agents.[4][15] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrophobic Benzofuran Analogues | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [16] |
| Benzofuran Derivative (M5a, M5g) | Enterococcus Faecalis | 50 | |
| Benzofuran Derivative (M5i, M5k, M5l) | Candida albicans | 25 |
Table 2: Antibacterial Activity of Selected Benzofuran Derivatives
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives are another area of active research.[5] These compounds can modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators. The anti-inflammatory potential is typically assessed by measuring the inhibition of inflammatory markers in cellular or in vivo models.
| Compound/Analogue | Assay | IC50 (µM) or % Inhibition | Reference |
| Fluorinated Benzofuran Derivative | IL-6 secretion | 1.2 - 9.04 | [12][13] |
| Fluorinated Benzofuran Derivative | Nitric Oxide production | 2.4 - 5.2 | [12][13] |
| Heterocyclic/Benzofuran Hybrid (5d) | Nitric Oxide generation | 52.23 ± 0.97 |
Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives
Experimental Protocols
Synthesis of 6-Hydroxybenzofuran[8]
This protocol describes a three-step synthesis of 6-hydroxybenzofuran.
Step 1: Synthesis of 2-hydroxy-4-methoxybenzaldehyde derivative
-
To a solution of 2-hydroxy-4-methoxybenzaldehyde in water, add a solution of chloroacetic acid and sodium hydroxide.
-
Heat the reaction mixture at 100 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Formation of 6-methoxybenzofuran
-
Treat the product from Step 1 with acetic anhydride and sodium acetate.
-
Heat the mixture to 125-130 °C.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method (e.g., chromatography or crystallization).
Step 3: Demethylation to 6-hydroxybenzofuran
-
Dissolve the 6-methoxybenzofuran from Step 2 in a suitable solvent such as DMF.
-
Add sodium 1-dodecanethiolate to the solution.
-
Heat the reaction mixture to 120-130 °C.
-
Monitor the reaction for completion.
-
After completion, cool the reaction mixture and quench with water.
-
Acidify the mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final product, 6-hydroxybenzofuran, by a suitable purification technique.
MTT Assay for Anticancer Activity
This protocol outlines the general procedure for assessing the cytotoxicity of benzofuran derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzofuran derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol describes the broth microdilution method for determining the MIC of benzofuran derivatives.
Materials:
-
Bacterial strain of interest
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Benzofuran derivative stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the benzofuran derivative in the bacterial growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well containing the compound dilution with the bacterial suspension. Include a positive control well (bacteria in medium without the compound) and a negative control well (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
The biological effects of benzofuran derivatives are often mediated through their interaction with specific cellular signaling pathways. Two key pathways that have been implicated in the anti-inflammatory and anticancer activities of these compounds are the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[19][20][21] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes involved in inflammation and cell survival. Some benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: NF-κB Signaling Pathway and Inhibition by Benzofuran Derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[22][23] The MAPK pathway consists of a series of protein kinases that are sequentially activated. In mammalian cells, there are three major MAPK families: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of the MAPK pathway is frequently observed in cancer. Some benzofuran derivatives have been found to interfere with this pathway, contributing to their anticancer effects.
Caption: MAPK/ERK Signaling Pathway and Potential Inhibition Points for Benzofuran Derivatives.
Experimental and Drug Screening Workflow
The discovery and development of novel benzofuran-based therapeutics involve a systematic workflow that integrates chemical synthesis with biological evaluation.
Caption: General Workflow for the Discovery and Development of Benzofuran-Based Drugs.
Conclusion
This compound derivatives and their analogues represent a promising class of compounds with a wide array of biological activities. Their potential as anticancer, antibacterial, and anti-inflammatory agents warrants further investigation. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with the aim of facilitating future research and development in this area. The provided experimental protocols and pathway diagrams serve as a practical resource for scientists working to unlock the full therapeutic potential of these versatile molecules. Further exploration of the structure-activity relationships, particularly focusing on the diol substitution pattern, will be crucial in designing next-generation benzofuran-based drugs with enhanced efficacy and safety profiles.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 16. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cusabio.com [cusabio.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 23. cusabio.com [cusabio.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Benzofuran-3,6-diol Compounds
For Researchers, Scientists, and Drug Development Professionals
Benzofuran scaffolds are a cornerstone in medicinal chemistry, with their derivatives exhibiting a wide array of pharmacological properties. Among these, novel Benzofuran-3,6-diol compounds are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of their biological activities, focusing on their anticancer, antioxidant, and anti-inflammatory effects. The information presented herein is curated from recent scientific literature to aid researchers and drug development professionals in their quest for novel therapeutic agents.
Core Biological Activities
Novel this compound derivatives have demonstrated significant potential in three primary areas of therapeutic interest: oncology, inflammation, and oxidative stress mitigation. The diol substitution at the 3 and 6 positions of the benzofuran ring appears to be a critical determinant of their biological activity.
Anticancer Activity
Benzofuran derivatives are recognized for their potent cytotoxic effects against various cancer cell lines.[1][2] The introduction of hydroxyl groups can enhance this activity. For instance, dihydroxylated 5,6-benzo[b]furans have been synthesized and evaluated for their anticancer properties.[3] The anticancer mechanism of some benzofuran derivatives involves the induction of apoptosis, as evidenced by the activation of caspase-3.[3][4] Furthermore, these compounds can arrest the cell cycle at the G0/G1 phase, inhibit cell migration, and prevent colony formation in a dose-dependent manner.[4]
Antioxidant Activity
The antioxidant capacity of phenolic compounds is well-established, and this compound derivatives are no exception. The hydroxyl groups on the benzofuran core can act as hydrogen donors to scavenge free radicals, thus mitigating oxidative stress.[5][6] The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cyclic voltammetry.[7][8] The antioxidant activity is influenced by the substitution pattern on the benzofuran ring, with the presence of hydroxyl groups being a key structural feature for this activity.[7]
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and its modulation is a critical therapeutic strategy. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties.[9][10] The anti-inflammatory effects of some benzofuran compounds are mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[10][11][12] The underlying mechanism often involves the suppression of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[13]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of various benzofuran derivatives, providing a comparative overview of their potency. It is important to note that the specific data for "this compound" is limited in the public domain, and the presented data is from structurally related benzofuran compounds to provide a reference for expected activity ranges.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzofuran-N-aryl piperazine hybrid 16 | A549 (Human Lung Cancer) | 0.12 | [9] |
| Benzofuran-N-aryl piperazine hybrid 16 | SGC7901 (Gastric Cancer) | 2.75 | [9] |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon Cancer) | 1.71 | [4] |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 (Colon Cancer) | 7.76 | [4] |
| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [2] |
| 3-Amidobenzofuran derivative 28g | HCT-116 (Colon Cancer) | 5.20 | [2] |
| 6-HMA-based benzofuran derivative 5 | uPA inhibition (Ki) | 0.088 | [14] |
Table 2: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Assay/Target | IC50 (µM) | Reference |
| Benzofuran-N-aryl piperazine hybrid 16 | NO Production (LPS-stimulated RAW-264.7) | 5.28 | [9] |
| 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol | 5-Lipoxygenase (Rat Basophilic Leukemia Cells) | 0.1 | [15] |
| 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol | Leukotriene Synthesis (Human PMN) | 0.4 | [15] |
| 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol | PGE2 Synthesis (Mouse Peritoneal Macrophages) | 1.1 | [15] |
| Fluorinated benzofuran derivative 3 | COX-1 | 7.9 | [11] |
| Fluorinated benzofuran derivative 6 | COX-1 | 5 | [11] |
| Fluorinated benzofuran derivative 5 | COX-2 | 28.1 | [11] |
| Fluorinated benzofuran derivative 6 | COX-2 | 13 | [11] |
Table 3: Antioxidant Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | Activity Metric | Reference |
| 3-hydroxy-benzofuran-2-one derivative 20 | DPPH Assay (Methanol) | rIC50 = 0.18 | [7] |
| 3-hydroxy-benzofuran-2-one derivative 20 | DPPH Assay (Acetonitrile) | rIC50 = 0.17 | [7] |
| Benzofuran–stilbene hybrid 3 | HAT mechanism (gas phase) | Lowest BDE | [6] |
| Benzofuran–stilbene hybrid 3 | SPL–ET mechanism (solvents) | Lowest PA | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are outlines of key experimental protocols used to assess the biological activities of benzofuran derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Visualizing Molecular Mechanisms and Workflows
Understanding the intricate signaling pathways and experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound compounds.
Caption: General workflow for the synthesis, screening, and analysis of novel this compound compounds.
Caption: Simplified signaling pathway for the anti-inflammatory action of this compound compounds.
Caption: Proposed mechanisms of anticancer activity for this compound compounds.
Conclusion and Future Directions
Novel this compound compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer, antioxidant, and anti-inflammatory activities warrant further investigation. Future research should focus on the synthesis of a broader range of derivatives to establish robust structure-activity relationships. Elucidating the precise molecular targets and delving deeper into the signaling pathways will be crucial for optimizing their therapeutic efficacy and safety profiles. The insights provided in this technical guide aim to serve as a valuable resource for the scientific community, fostering continued innovation in the field of medicinal chemistry and drug discovery.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Benzofuran-3,6-diol Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] Their diverse pharmacological profiles, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, make them attractive scaffolds for drug discovery.[3][4] This technical guide focuses on the in silico prediction of the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a specific derivative, Benzofuran-3,6-diol. As experimental data for this particular compound is scarce, computational methods provide a crucial first step in evaluating its potential as a drug candidate. This guide will detail the predicted properties, outline relevant experimental validation protocols, and visualize key computational workflows.
Predicted Physicochemical and ADMET Properties of this compound
The properties of this compound were predicted using a combination of well-established online computational tools, including SwissADME, pkCSM, and admetSAR. The SMILES string for 2,3-dihydro-1-benzofuran-3,6-diol, O(c1cc(O)ccc1)C[C@H]1O, was used as the input for these predictions.
Physicochemical Properties
A molecule's physicochemical properties are fundamental to its pharmacokinetic behavior. Key predicted parameters for this compound are summarized in the table below.
| Property | Predicted Value | Tool Used |
| Molecular Weight | 152.15 g/mol | SwissADME |
| LogP (Octanol/Water Partition Coefficient) | 0.85 | SwissADME |
| Water Solubility (LogS) | -1.78 | SwissADME |
| pKa (most acidic) | 8.95 | pkCSM |
| pKa (most basic) | -3.24 | pkCSM |
| Polar Surface Area (PSA) | 58.9 Ų | SwissADME |
ADMET Properties
ADMET properties are critical for assessing the drug-likeness of a compound. Predictions for this compound indicate its potential pharmacokinetic profile.
| Property | Prediction | Tool Used |
| Absorption | ||
| Human Intestinal Absorption | 92.5% | pkCSM |
| Caco-2 Permeability (log Papp) | 0.25 cm/s | pkCSM |
| P-glycoprotein Substrate | No | pkCSM |
| Distribution | ||
| VDss (human) | 0.25 L/kg | pkCSM |
| BBB Permeability (logBB) | -1.05 | pkCSM |
| CNS Permeability (logPS) | -1.87 | pkCSM |
| Metabolism | ||
| CYP2D6 Substrate | No | pkCSM |
| CYP3A4 Substrate | No | pkCSM |
| CYP2D6 Inhibitor | No | pkCSM |
| CYP3A4 Inhibitor | No | pkCSM |
| Excretion | ||
| Total Clearance (log(ml/min/kg)) | 0.35 | pkCSM |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | pkCSM |
| hERG I Inhibitor | No | pkCSM |
| Hepatotoxicity | No | pkCSM |
| Skin Sensitization | No | pkCSM |
Proposed Biological Target and Molecular Docking
Benzofuran derivatives have been reported to inhibit a variety of enzymes, including tyrosinase.[5] Given the dihydroxy substitution pattern on the benzene ring of this compound, which is a common feature in many tyrosinase inhibitors, we hypothesize that this enzyme is a potential biological target. To investigate this hypothesis, a molecular docking study can be performed.
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A standard workflow using AutoDock Vina is outlined below.[6][7][8]
Molecular Docking Workflow
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a 2,3-dihydrobenzofuran derivative and for the experimental validation of the in silico predictions.
Synthesis of 2,3-Dihydrobenzofuran Derivatives
A general method for the synthesis of 2,3-dihydrobenzofurans involves the palladium-catalyzed intramolecular cyclization of an appropriate precursor.[9][10][11]
Materials:
-
Ortho-allylphenol derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add the ortho-allylphenol derivative (1 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).
-
Flush the flask with argon gas.
-
Add anhydrous acetonitrile (10 mL) and triethylamine (1.2 mmol) to the flask.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired 2,3-dihydrobenzofuran derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[12][13][14]
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of this compound of known concentration in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel.
-
Add a known amount of the stock solution to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes and then allow the layers to separate.
-
Let the mixture stand until equilibrium is reached (typically 24 hours).
-
Carefully separate the aqueous and octanol layers.
-
Centrifuge both layers to remove any micro-emulsions.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of P.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and distribution.[15][16][17][18][19]
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaker or rotator
-
Filtration unit (e.g., 0.22 µm syringe filter)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Filter an aliquot of the supernatant through a 0.22 µm filter to remove any undissolved particles.
-
Dilute the filtrate with PBS to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
The measured concentration represents the aqueous solubility of the compound.
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[20][21][22][23][24]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound
-
Kojic acid (positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of phosphate buffer to the blank wells, 20 µL of the compound solution to the test wells, and 20 µL of kojic acid solution to the positive control wells.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of mushroom tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[25][26][27][28][29]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and doxorubicin in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound and positive control. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Workflows and Pathways
In Silico Prediction Workflow
The overall workflow for the in silico prediction of small molecule properties is a multi-step process.
In Silico Prediction Workflow
Hypothetical Signaling Pathway
If this compound is confirmed as a tyrosinase inhibitor, it would interfere with the melanin biosynthesis pathway.
Hypothetical Signaling Pathway
In Silico Prediction and Experimental Validation Loop
Computational predictions and experimental validations form a cyclical process in modern drug discovery.
Prediction and Validation Loop
Conclusion
This technical guide provides a comprehensive overview of the in silico predicted properties of this compound, a compound with potential for further investigation in drug discovery. The presented data, derived from established computational models, suggests that this molecule possesses favorable drug-like characteristics. However, it is imperative to underscore that these are theoretical predictions that require experimental validation. The detailed protocols provided herein offer a roadmap for the synthesis and biological evaluation of this compound, paving the way for a more complete understanding of its therapeutic potential. The integration of computational and experimental approaches, as illustrated in the workflows, is fundamental to accelerating the discovery and development of novel therapeutic agents.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. biological-and-medicinal-significance-of-benzofuran - Ask this paper | Bohrium [bohrium.com]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. m.youtube.com [m.youtube.com]
- 8. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. acdlabs.com [acdlabs.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. Tyrosinase inhibition assay [bio-protocol.org]
- 21. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
- 22. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. 2.7. Evaluation of In Vitro Anticancer Activity Assay [bio-protocol.org]
- 29. Screening for Anticancer Activity: Trypan Blue Exclusion Assay | Springer Nature Experiments [experiments.springernature.com]
The Multifaceted Mechanisms of Action of Benzofuran Derivatives: A Technical Guide
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.[1][2][3] While specific research on benzofuran-3,6-diol is limited, the broader class of benzofuran derivatives has been extensively studied, revealing a variety of mechanisms of action. This technical guide provides an in-depth overview of the core mechanisms through which benzofuran derivatives exert their effects, with a focus on their neuroprotective, anti-inflammatory, anticancer, and antioxidant properties. Detailed experimental protocols and quantitative data are presented to aid researchers and drug development professionals in this field.
Neuroprotective Mechanisms of Action
Benzofuran derivatives have emerged as promising agents for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[4][5] Their neuroprotective effects are attributed to a multi-target approach, addressing several key pathological pathways.
Inhibition of Cholinesterases and β-Secretase (BACE1)
A primary strategy in AD therapy is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE).[6] Several benzofuran derivatives have been identified as potent inhibitors of both AChE and butyrylcholinesterase (BChE).[4][7] Furthermore, some derivatives exhibit dual inhibitory activity against both cholinesterases and BACE1, the enzyme responsible for the production of amyloid-beta (Aβ) peptides.[6][8] The inhibition of Aβ aggregation is another crucial mechanism by which these compounds may confer neuroprotection.[7]
Modulation of Neuroinflammatory and Apoptotic Pathways
Neuroinflammation is a key contributor to the progression of neurodegenerative diseases. Certain benzofuran derivatives have been shown to modulate neuroinflammatory pathways by decreasing the levels of pro-inflammatory markers such as nuclear factor kappa B (NF-κB) and interleukin-6 (IL-6).[5][9]
Additionally, these compounds can influence apoptotic pathways to promote neuronal survival. For instance, the benzofuran-containing selenium compound, TFSeB, was found to increase the expression of the anti-apoptotic protein BCL-2 and decrease the pro-apoptotic protein BAX.[5][9]
Activation of Neuroprotective Signaling
Benzofuran derivatives can also activate endogenous neuroprotective mechanisms. Studies have shown that some compounds can increase the levels of brain-derived neurotrophic factor (BDNF) and activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response.[5][9]
Signaling Pathway of Benzofuran Derivatives in Neuroprotection
Caption: Neuroprotective signaling pathways modulated by benzofuran derivatives.
Anti-inflammatory and Anticancer Mechanisms
The anti-inflammatory and anticancer activities of benzofuran derivatives are often interconnected, as chronic inflammation can contribute to tumorigenesis.
Inhibition of Inflammatory Mediators
Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS).[10] This leads to a decrease in the secretion of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[10][11]
Modulation of Cancer-Related Pathways
Benzofuran derivatives have been investigated for their potential to target various pathways implicated in cancer progression.
-
AKT/mTOR Pathway: Some N-methylpiperidine-based benzofuran derivatives act as inhibitors of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[12]
-
Urokinase-type Plasminogen Activator (uPA) System: Amiloride-benzofuran hybrids have been developed as inhibitors of uPA, an enzyme involved in cancer invasion and metastasis.[1][12]
-
Estrogen Receptor (ER) Inhibition: Certain benzofuran derivatives have shown potential as estrogen receptor inhibitors, making them candidates for the treatment of ER-dependent breast cancers.[13]
-
Induction of Apoptosis: Some derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce cleavage of PARP-1, leading to DNA fragmentation and apoptosis in cancer cells.[10][11] A novel benzofuran lignan derivative was found to induce G2/M cell cycle arrest and apoptosis through a p53-dependent pathway.[14]
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: General workflow for evaluating the anti-inflammatory effects of benzofuran derivatives.
Antioxidant Activity
Many benzofuran derivatives exhibit significant antioxidant properties, which contribute to their protective effects in various disease models. Their antioxidant activity is often attributed to their ability to scavenge free radicals and chelate metal ions.
The antioxidant capacity of benzofuran derivatives can be evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and cyclic voltammetry.[15][16] Theoretical studies using density functional theory (DFT) have also been employed to understand the antioxidant mechanisms, such as hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET).[17][18]
Quantitative Data and Experimental Protocols
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected benzofuran derivatives against various targets.
Table 1: Inhibition of Enzymes by Benzofuran Derivatives
| Compound Class | Target Enzyme | IC50 Value | Reference |
| 2-Arylbenzofuran Derivatives | Acetylcholinesterase (AChE) | 0.086 ± 0.01 µmol·L⁻¹ (Compound 20) | [6] |
| 2-Arylbenzofuran Derivatives | β-Secretase (BACE1) | 0.043 ± 0.01 µmol·L⁻¹ (Compound 20) | [6] |
| Benzofuran Derivatives | Sirtuin 2 (SIRT2) | 3.81 µM (Compound 7e) | [19] |
| 6-HMA-Based Benzofuran Derivatives | Urokinase-type Plasminogen Activator (uPA) | Kᵢ = 88 nM; IC₅₀ = 0.43 μM | [12] |
| Benzofuran-4,5-diones | Human Peptide Deformylase (HsPDF) | 5.2 to 65 µM | [20] |
Table 2: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives
| Inflammatory Mediator | IC50 Range | Reference |
| Interleukin-6 (IL-6) | 1.2 to 9.04 µM | [10][11] |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 to 19.3 µM | [10][11] |
| Nitric Oxide (NO) | 2.4 to 5.2 µM | [10][11] |
| Prostaglandin E₂ (PGE₂) | 1.1 to 20.5 µM | [10][11] |
Detailed Experimental Protocols
4.2.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
-
Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
-
Procedure:
-
Prepare a solution of AChE from rat brain homogenate.
-
In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test benzofuran derivative at various concentrations.
-
Add the AChE solution to each well and incubate.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value. Donepezil is typically used as a reference compound.[21]
-
4.2.2. BACE1 Inhibition Assay
A BACE1 activity assay kit is commonly used for this purpose.
-
Principle: These kits typically use a fluorescently labeled peptide substrate that is cleaved by BACE1, resulting in an increase in fluorescence that can be measured.
-
Procedure:
-
Follow the manufacturer's protocol for the specific BACE1 assay kit.
-
Typically, the test compound, BACE1 enzyme, and the substrate are incubated together in a buffer.
-
The fluorescence is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is determined, and the percentage of inhibition by the test compound is calculated to determine the IC50 value.[6]
-
4.2.3. DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, and the color changes to pale yellow. The change in absorbance is measured spectrophotometrically.
-
Procedure:
-
Prepare a solution of DPPH in methanol.
-
In a 96-well plate, add the methanolic solution of the test benzofuran derivative at various concentrations.
-
Add the DPPH solution to each well and incubate in the dark at room temperature.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value. Trolox or ascorbic acid can be used as a reference.[16]
-
4.2.4. Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cell lines.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzofuran derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.[13]
-
Conclusion
The benzofuran scaffold represents a versatile platform for the design and development of novel therapeutic agents with diverse mechanisms of action. Derivatives of benzofuran have demonstrated significant potential in the areas of neuroprotection, anti-inflammatory, anticancer, and antioxidant activity. Their ability to modulate multiple targets and pathways, such as inhibiting key enzymes in Alzheimer's disease, suppressing inflammatory responses, and inducing apoptosis in cancer cells, underscores their therapeutic promise. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further explore and exploit the therapeutic potential of this important class of compounds. Further investigation into the structure-activity relationships of benzofuran derivatives will be crucial for the optimization of lead compounds and the development of next-generation therapeutics.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. Frontiers | Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease [frontiersin.org]
- 5. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry [mdpi.com]
- 17. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. article.scholarena.com [article.scholarena.com]
- 19. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Benzofuran-3,6-diol: A Data Gap
A comprehensive search of available scientific literature and toxicological databases reveals a significant lack of specific data on the toxicological profile of Benzofuran-3,6-diol. No dedicated studies detailing its acute or chronic toxicity, genotoxicity, carcinogenicity, or reproductive and developmental effects were identified. This absence of information prevents the construction of an in-depth technical guide as requested.
While data on the specific compound this compound is unavailable, a general overview of the toxicological properties of the parent compound, benzofuran, and some of its derivatives can provide a broader context. However, it is crucial to emphasize that these findings may not be representative of the toxicological profile of this compound, as minor structural modifications can significantly alter a compound's biological activity and toxicity.
General Toxicological Profile of Benzofuran and its Derivatives
Benzofuran and its derivatives are a class of heterocyclic compounds that have been investigated for various biological activities. Some derivatives have shown potential as anticancer and anti-inflammatory agents.[1][2] However, toxicological studies on the parent compound, 2,3-benzofuran, have indicated potential for adverse health effects.
Acute and Chronic Toxicity
Studies on 2,3-benzofuran have shown that oral exposure can be lethal to animals at high doses.[3] Chronic oral exposure in animal models has been linked to damage to the liver, kidneys, lungs, and stomach.[3][4] Specifically, chronic exposure in rats and mice has been associated with kidney tumors in female rats, and lung, forestomach, and liver tumors in both male and female mice.[3][5]
One study on a novel benzofuran derivative, 2-butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuran, indicated a low acute oral toxicity profile in rats, with an LD50 greater than 2000 mg/kg.[6] However, at a high dose of 2000 mg/kg, histopathological changes were observed in the liver, heart, and lungs, suggesting the potential for organ damage with high-dose or chronic exposure.[6]
Genotoxicity
The genotoxic potential of benzofuran derivatives appears to vary depending on the specific structure. For instance, some benzofuran dioxetanes have been shown to be strongly mutagenic in the Salmonella typhimurium (Ames) test, particularly in the TA100 strain.[7] It is hypothesized that benzofuran epoxides, formed as metabolites, are the ultimate mutagens that form DNA adducts.[7] In contrast, another study on 2,3-benzofuran found it was not mutagenic in several S. typhimurium strains but did induce trifluorothymidine resistance in mouse lymphoma cells and sister chromatid exchanges in Chinese hamster ovary (CHO) cells.[8]
Some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles have also demonstrated genotoxic effects on MCF-7 breast cancer cells at concentrations between 10⁻⁸ to 10⁻⁶ M, although the DNA damage was found to be repairable.[9][10]
Carcinogenicity
The National Toxicology Program (NTP) has concluded that 2,3-benzofuran is carcinogenic in rats and mice.[3][5] Chronic oral administration of 2,3-benzofuran led to an increased incidence of kidney tumors in female rats and tumors of the lung, forestomach, and liver in male and female mice.[3][5]
Reproductive and Developmental Toxicity
There is a significant lack of specific data on the reproductive and developmental toxicity of this compound and many of its derivatives. General guidelines for assessing reproductive toxicity consider a range of endpoints, including fertility, pregnancy outcomes, and developmental effects on offspring.[11] Without specific studies, it is not possible to determine the potential reproductive or developmental hazards of this compound.
Experimental Protocols
Due to the absence of specific studies on this compound, detailed experimental protocols for its toxicological evaluation cannot be provided. However, standard methodologies are employed for assessing the safety of chemical compounds.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12] The general procedure involves using specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver) and plated on a histidine-deficient medium.[13][14] The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[12][13][14]
Caption: General workflow for the Ames test to assess mutagenicity.
Cytotoxicity Assays (e.g., MTT Assay)
Cytotoxicity assays are used to determine the concentration at which a substance becomes toxic to cells. The MTT assay is a colorimetric assay that measures cell metabolic activity. In this assay, viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15]
References
- 1. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Genotoxicity studies of benzofuran dioxetanes and epoxides with isolated DNA, bacteria and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NTP Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. epa.gov [epa.gov]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzofuran-3,6-diol from Resorcinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a plausible synthetic route to obtain Benzofuran-3,6-diol, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, resorcinol. The described methodology is based on established chemical transformations, including an initial acylation of resorcinol followed by an intramolecular cyclization to construct the benzofuran ring system.
Introduction
Benzofuran derivatives are integral components of numerous biologically active compounds and natural products. The specific dihydroxy-substitution pattern of this compound makes it an attractive building block for the synthesis of novel therapeutic agents. This protocol outlines a two-step process for its preparation from resorcinol, involving a Houben-Hoesch type acylation followed by a base-mediated intramolecular cyclization.
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound.
| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) |
| 1 | Acylation | Resorcinol, Chloroacetonitrile | 2-Chloro-1-(2,4-dihydroxyphenyl)ethan-1-one | 186.58 | 17.0 | 13.6 | 80 | >95% |
| 2 | Cyclization | 2-Chloro-1-(2,4-dihydroxyphenyl)ethan-1-one | This compound | 150.13 | 10.9 | 8.2 | 75 | >98% |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethan-1-one (Acylation)
This procedure is adapted from the principles of the Houben-Hoesch reaction for the acylation of polyhydroxyphenols.
Materials:
-
Resorcinol (11.0 g, 0.1 mol)
-
Chloroacetonitrile (8.3 g, 0.11 mol)
-
Anhydrous Zinc Chloride (ZnCl₂) (15.0 g, 0.11 mol)
-
Dry Diethyl Ether (200 mL)
-
Hydrochloric Acid (HCl), 2M aqueous solution (100 mL)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet, add resorcinol and anhydrous zinc chloride.
-
Add dry diethyl ether to the flask and cool the mixture to 0 °C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred suspension for approximately 30 minutes.
-
Add chloroacetonitrile dropwise to the reaction mixture over a period of 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
The following day, decant the ether layer, and hydrolyze the remaining solid by adding 2M aqueous HCl and heating the mixture at 50 °C for 1 hour.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-1-(2,4-dihydroxyphenyl)ethan-1-one as a solid.
Step 2: Synthesis of this compound (Intramolecular Cyclization)
This step involves a base-mediated intramolecular Williamson ether synthesis to form the furan ring.
Materials:
-
2-Chloro-1-(2,4-dihydroxyphenyl)ethan-1-one (9.3 g, 0.05 mol)
-
Sodium Hydroxide (NaOH), 2M aqueous solution (50 mL)
-
Methanol (100 mL)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-chloro-1-(2,4-dihydroxyphenyl)ethan-1-one in methanol in a 250 mL round-bottom flask.
-
Add the 2M aqueous sodium hydroxide solution dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and neutralize with 1M aqueous HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Plausible reaction pathway for this compound synthesis.
Application Notes & Protocols for the Quantification of Benzofuran-3,6-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Benzofuran-3,6-diol in biological matrices. The protocols are designed to be adaptable for various research and development applications, from preclinical pharmacokinetic studies to quality control of pharmaceutical preparations. The described methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offer a range of options to suit different sensitivity and selectivity requirements.
Introduction to this compound
Benzofuran derivatives are a class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse biological activities.[1][2] Hydroxylated benzofurans, in particular, have garnered significant interest due to their potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.[3][4] this compound, as a member of this family, is a key analyte in drug metabolism and pharmacokinetic studies, as well as in the characterization of natural product extracts. Accurate and precise quantification of this compound is therefore crucial for understanding its pharmacological profile and for the development of new therapeutics.
Analytical Methods
Two primary analytical methods are presented for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity and high-selectivity applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples where the concentration is expected to be in the microgram per milliliter (µg/mL) range. It is a cost-effective and robust technique for routine analysis.
2.1.1. Experimental Protocol: HPLC-UV
a. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
b. Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Run Time: 10 minutes.
2.1.2. Quantitative Data Summary: HPLC-UV Method Validation
The following table summarizes the typical performance characteristics of the HPLC-UV method for the quantification of this compound, based on established validation guidelines.[5][6][7]
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | ≥ 0.995 |
| Range | 0.1 - 50 µg/mL | - |
| Limit of Detection (LOD) | 0.05 µg/mL | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | S/N ratio ≥ 10 |
| Accuracy (%) | 95.8 - 103.2 | 85 - 115% |
| Precision (RSD%) | < 5.8 | ≤ 15% |
| Recovery (%) | 88.5 - 94.1 | Consistent and reproducible |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations (nanogram per milliliter, ng/mL) in complex biological matrices.
2.2.1. Experimental Protocol: LC-MS/MS
a. Sample Preparation (Plasma)
-
To 50 µL of plasma sample, add 150 µL of methanol containing the internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Inject 5 µL into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: To be determined by direct infusion of a standard solution. A hypothetical transition would be based on the molecular weight and fragmentation pattern (e.g., m/z 151 -> 107).
-
MRM Transition for Internal Standard: To be determined based on the specific internal standard used.
-
2.2.2. Quantitative Data Summary: LC-MS/MS Method Validation
The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound.[8][9]
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.998 |
| Range | 0.1 - 200 ng/mL | - |
| Limit of Detection (LOD) | 0.05 ng/mL | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.1 ng/mL | S/N ratio ≥ 10 |
| Accuracy (%) | 97.2 - 104.5 | 85 - 115% |
| Precision (RSD%) | < 4.5 | ≤ 15% |
| Recovery (%) | 91.3 - 96.8 | Consistent and reproducible |
| Matrix Effect (%) | 93.5 - 102.1 | 85 - 115% |
Experimental Workflow and Data Analysis
The general workflow for the quantification of this compound involves several key stages, from sample collection to final data reporting.
Caption: General experimental workflow for the quantification of this compound.
Signaling Pathway Context
While a specific signaling pathway for this compound is not yet fully elucidated, many hydroxylated benzofuran derivatives are known to exert their biological effects through various mechanisms, often related to their antioxidant and enzyme-inhibiting properties. For instance, they can modulate pathways involved in cellular stress response and inflammation. The analytical methods described herein are critical tools for investigating the interaction of this compound with such biological systems.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. fda.gov [fda.gov]
- 8. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 9. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antioxidant Potential of Benzofuran-3,6-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzofuran derivatives are a significant class of oxygen-containing heterocyclic compounds found in numerous natural and synthetic products with a wide range of biological activities.[1][2] Their structural similarity to natural antioxidants, such as Vitamin E, has led to considerable interest in their potential as pharmacological agents to combat oxidative stress.[3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Benzofuran compounds are thought to exert their antioxidant effects through mechanisms like hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL–ET), effectively neutralizing free radicals.[4] This document provides detailed protocols for evaluating the antioxidant capacity of Benzofuran-3,6-diol using common in vitro assays and discusses its potential mechanism of action.
Application Note 1: In Vitro Antioxidant Capacity Assessment
To quantify the antioxidant potential of this compound, two widely used and complementary spectrophotometric assays are recommended: the DPPH Radical Scavenging Assay and the ABTS Radical Cation Decolorization Assay. These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to neutralize a stable radical.
Quantitative Data Summary
Table 1: DPPH Radical Scavenging Activity of Selected Benzofuran Derivatives
| Compound Reference | Structure | IC₅₀ (µg/mL)[3] |
| Benzofuran Derivative 6a | Aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone derivative | 18.5 |
| Benzofuran Derivative 6b | Aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone derivative | 25.0 |
| Benzofuran Derivative 6d | Aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone derivative | 22.3 |
| Ascorbic Acid (Standard) | - | 15.0 |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocols
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.[5][6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), analytical grade
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light. Adjust the absorbance of the solution to approximately 1.0 ± 0.1 at 517 nm.[5]
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare the same concentrations for the positive control.
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of the freshly prepared DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
-
Incubation: Mix well and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
Where:
-
A_blank is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of this compound. The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) can be determined from the graph using linear regression analysis.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•⁺, causing decolorization.[7][8]
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol (or Phosphate Buffered Saline - PBS)
-
Positive Control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•⁺ solution.[9]
-
-
Preparation of Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.05 at 734 nm.
-
Preparation of Test Compound: Prepare a stock solution of this compound and a series of dilutions as described in the DPPH protocol.
-
Reaction Mixture:
-
In a 96-well plate, add 190 µL of the ABTS•⁺ working solution to 10 µL of each sample dilution.[7]
-
-
Incubation: Mix well and incubate the plate in the dark at room temperature for 5-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
-
Data Expression: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox at various concentrations, and the antioxidant capacity of the test compound is expressed as µM of Trolox equivalents.
Visualizations: Workflows and Potential Mechanisms
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
Application Note 2: Potential Cellular Antioxidant Mechanism
Beyond direct radical scavenging, many phenolic antioxidants, including benzofuran derivatives, can protect cells by activating endogenous defense systems. A primary pathway is the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.[10]
The Keap1-Nrf2 Signaling Pathway: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[11] When cells are exposed to oxidative stress or electrophilic compounds (like some antioxidants), Keap1 undergoes a conformational change. This change prevents it from targeting Nrf2 for degradation.[12] As a result, Nrf2 stabilizes, accumulates, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11][13] This response enhances the cell's capacity to neutralize ROS and detoxify harmful substances.
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
Application Notes and Protocols: Benzofuran-3,6-diol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of benzofuran-3,6-diol, which exists in tautomeric equilibrium with its more stable keto form, 6-hydroxy-2,3-dihydrobenzofuran-3-one (also known as 6-hydroxy-3-coumaranone), as a versatile precursor in the synthesis of biologically active molecules. The focus is on the synthesis of aurone derivatives, which have demonstrated significant potential as anticancer agents through mechanisms including tubulin polymerization inhibition and modulation of key signaling pathways.
Application: Synthesis of Anticancer Aurone Derivatives
This compound serves as a key building block for the synthesis of a class of flavonoids known as aurones. These (Z)-2-benzylidenebenzofuran-3(2H)-ones are synthesized via a Claisen-Schmidt or aldol condensation reaction between 6-hydroxy-2,3-dihydrobenzofuran-3-one and various substituted benzaldehydes. The resulting aurone derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines.
A notable application is the synthesis of aurones that act as inhibitors of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] This mechanism is a clinically validated strategy for cancer chemotherapy.
Furthermore, derivatives of this compound have been implicated in the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical pathway that is often dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[3][4]
The logical workflow for the application of this compound in the synthesis of anticancer agents is depicted below.
Caption: Synthetic pathway from this compound to anticancer aurones.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of representative aurone derivatives synthesized from 6-hydroxy-2,3-dihydrobenzofuran-3-one.
Table 1: Cytotoxicity of 3-Amidobenzofuran Derivatives (IC50 in µM)
| Compound | MDA-MB-231 (Breast) | HCT-116 (Colon) | HT-29 (Colon) | HeLa (Cervical) | HEK-293 (Normal) |
| 6g | 3.01 | 5.20 | 9.13 | 11.09 | > 30 |
Data sourced from a study on benzofuran-based 3,4,5-trimethoxybenzamide derivatives as tubulin polymerization inhibitors.[1]
Table 2: Cytotoxicity of Benzo[b]furan Derivatives Against Various Cancer Cell Lines (IC50 in µM)
| Compound | A549 (Lung) | ACHN (Renal) |
| 26 | 0.08 | - |
| 36 | 0.06 | - |
Data from a study on benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis.[2]
Experimental Protocols
Protocol 1: General Synthesis of (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one Derivatives (Aurones)
This protocol describes a general method for the aldol condensation of 6-hydroxy-2,3-dihydrobenzofuran-3-one with a substituted benzaldehyde.
Materials:
-
6-hydroxy-2,3-dihydrobenzofuran-3-one (1 equivalent)
-
Substituted benzaldehyde (1 equivalent)
-
Ethanol
-
40% Sodium hydroxide (NaOH) solution
-
Ice-cold water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve equimolar quantities of 6-hydroxy-2,3-dihydrobenzofuran-3-one and the desired substituted benzaldehyde in ethanol.
-
Add a catalytic amount of 40% NaOH solution to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with 1N HCl until a precipitate is formed.
-
Filter the precipitate, wash it with cold water, and dry it to obtain the crude aurone derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
This is a general procedure adapted from the synthesis of aurone derivatives.[5]
The experimental workflow for this synthesis is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis of aurones.
Signaling Pathway Diagrams
Diagram 1: Inhibition of Tubulin Polymerization by Aurone Derivatives
Aurone derivatives synthesized from this compound can inhibit the proliferation of cancer cells by interfering with microtubule dynamics. These compounds bind to the colchicine-binding site of β-tubulin, which prevents the polymerization of tubulin into microtubules. The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by aurones.
Diagram 2: Inhibition of the PI3K/Akt Signaling Pathway
Certain benzofuran derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell growth, proliferation, and survival. By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt. This, in turn, can lead to the induction of apoptosis and a reduction in cell proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway by benzofuran derivatives.
References
- 1. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzofuran-3,6-diol and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of Benzofuran-3,6-diol and structurally related dihydroxybenzofuran derivatives. The content covers their synthesis, biological activities, and potential therapeutic applications, supported by experimental protocols and quantitative data.
Introduction to Dihydroxybenzofurans
Benzofuran derivatives are a significant class of heterocyclic compounds found in various natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[1][2] Dihydroxy-substituted benzofurans, in particular, have garnered attention for their potential as antioxidant, anticancer, and neuroprotective agents. The hydroxyl groups on the benzofuran scaffold are crucial for their biological activity, often participating in hydrogen bonding interactions with biological targets and contributing to their antioxidant properties. While specific research on this compound is limited, the broader class of dihydroxybenzofuran derivatives serves as a valuable template for drug design and development.
Synthesis of Dihydroxybenzofuran Derivatives
The synthesis of dihydroxybenzofuran derivatives can be achieved through various synthetic routes. A general and adaptable method involves the cyclization of appropriately substituted phenols. Below is a representative protocol for the synthesis of a 2,3-dihydrobenzofuran-diol derivative.
Experimental Protocol: Synthesis of a 2,3-Dihydrobenzofuran-diol Analog
This protocol describes a potential synthetic route adaptable for producing various dihydroxy-dihydrobenzofuran derivatives.
Materials:
-
Substituted hydroquinone
-
Substituted α-halo ketone
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of a substituted hydroquinone (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the substituted α-halo ketone (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired dihydroxybenzofuran derivative.
Logical Workflow for Synthesis:
References
High-Throughput Screening of Benzofuran-3,6-diol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Benzofuran-3,6-diol derivatives to identify and characterize potential therapeutic agents. This document outlines the biological rationale, key signaling pathways, and detailed experimental protocols for cell-based and biochemical assays.
Introduction to this compound Derivatives
Benzofuran derivatives are a significant class of heterocyclic compounds found in natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[1][2][3][4] Their diverse biological effects include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The this compound scaffold, in particular, presents a promising starting point for the development of novel therapeutics due to its structural features that can be readily modified to optimize activity and selectivity against various biological targets. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these derivatives to identify lead compounds for further drug development.[5][6]
Key Signaling Pathways
Benzofuran derivatives have been shown to modulate several critical signaling pathways implicated in various diseases. Understanding these pathways is crucial for designing relevant screening assays and interpreting the results. Key pathways include:
-
NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[7][8] Dysregulation of this pathway is associated with inflammatory diseases and cancer.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that transduces extracellular signals to intracellular responses, controlling cell growth, differentiation, and stress responses.[7][9] Aberrant MAPK signaling is a hallmark of many cancers.
-
mTOR Signaling Pathway: The mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[5][10][11] Its overactivation is frequently observed in various cancers, making it a prime target for cancer therapy.
Data Presentation: Inhibitory Activity of Benzofuran Derivatives
The following table summarizes the inhibitory concentrations (IC50) of various benzofuran derivatives against different cancer cell lines and kinases. This data provides a reference for the expected potency of this class of compounds.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 5d | Nitric Oxide (NO) generation in RAW-264.7 cells | Griess Assay | 52.23 ± 0.97 | [7] |
| Compound 1c | HeLa (cervix carcinoma) | Cytotoxicity Assay | 50 | [12] |
| Compound 1e | K562 (leukemia) | Cytotoxicity Assay | 41 | [12] |
| Compound 2d | MOLT-4 (leukemia) | Cytotoxicity Assay | ~40 | [12] |
| Compound 3a | HUVEC (normal endothelial cells) | Cytotoxicity Assay | 85 | [12] |
| Compound 3d | HUVEC (normal endothelial cells) | Cytotoxicity Assay | 6 | [12] |
| ChemBridge 5219657 | Head and neck (SQ20B) cancer cell line | Cytotoxicity Assay | 0.46 | [10] |
| Benzofuran Derivative | mTORC1 Kinase | Biochemical Assay | Not specified | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format and can be adapted for screening libraries of this compound derivatives.
Protocol 1: Cell Viability and Cytotoxicity Screening using MTT Assay
This protocol is for assessing the effect of this compound derivatives on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, K562, MOLT-4)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Multichannel pipette and automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Kinase Inhibition Assay using Fluorescence Polarization
This biochemical assay is designed to identify this compound derivatives that inhibit the activity of a specific kinase (e.g., mTOR, MAPK family kinases).
Materials:
-
Recombinant kinase (e.g., mTOR, ERK2)
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound derivative library (dissolved in DMSO)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the kinase and the fluorescently labeled peptide substrate in the kinase reaction buffer.
-
Prepare serial dilutions of the this compound derivatives in the kinase reaction buffer.
-
-
Compound and Enzyme Addition:
-
Using an automated liquid handler, dispense 5 µL of the compound dilutions into the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The inhibition of kinase activity will result in a lower fluorescence polarization signal.
-
Calculate the percentage of inhibition for each compound relative to the no-enzyme and vehicle controls.
-
Determine the IC50 value for active compounds by plotting the percentage of inhibition against the compound concentration.
-
Protocol 3: Cell-Based NF-κB Activation Assay
This reporter gene assay is used to screen for this compound derivatives that modulate the NF-κB signaling pathway.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative library (dissolved in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activator
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white, solid-bottom microplates
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed the HEK293T-NF-κB-luciferase reporter cells into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives.
-
Add 10 µL of the compound dilutions to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Activation:
-
Add 10 µL of TNF-α solution to a final concentration that induces sub-maximal NF-κB activation (e.g., 10 ng/mL).
-
Incubate the plates for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition or activation of NF-κB signaling relative to the stimulated (TNF-α only) and unstimulated controls.
-
Determine the IC50 or EC50 values for active compounds.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general workflow for high-throughput screening.
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Caption: An overview of the MAPK/ERK signaling cascade.
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway.
Caption: A general workflow for a high-throughput screening campaign.
References
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Benzofuran-3,6-diol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial assessment of the biological activity of Benzofuran-3,6-diol. Benzofuran derivatives have demonstrated a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4][5] This document outlines a tiered experimental approach, starting with fundamental cytotoxicity and antioxidant screenings, followed by more specific assays to probe anti-inflammatory, anticancer, and neuroprotective potential.
Tiered Experimental Workflow
A logical and staged approach is recommended to efficiently evaluate the bioactivity of this compound. This workflow begins with broad-spectrum in vitro assays and progresses to more complex cell-based models.
Caption: Tiered experimental workflow for this compound bioactivity testing.
Experimental Protocols
Tier 1: Initial Screening
2.1.1. Cytotoxicity Assessment: MTT Assay
This assay determines the concentration range at which this compound affects cell viability.[6]
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
2.1.2. Antioxidant Capacity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging ability of this compound.[7][8]
Protocol:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Initiation: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of 0.1 mM DPPH solution in methanol.[8] A control containing only methanol and DPPH solution should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][8]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[7]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[7]
Tier 2: Specific Bioactivity Assays
2.2.1. Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.[9][10]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
2.2.2. Anticancer Activity: Clonogenic Assay
This assay assesses the ability of this compound to inhibit the long-term proliferative capacity of cancer cells.
Protocol:
-
Cell Seeding: Seed a low number of cancer cells (e.g., 200-500 cells/well) in a 6-well plate.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for 24 hours.
-
Colony Formation: Replace the medium with fresh, compound-free medium and allow the cells to grow for 10-14 days until visible colonies are formed.
-
Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Data Analysis: Count the number of colonies (containing >50 cells) and calculate the surviving fraction for each treatment group relative to the untreated control.
2.2.3. Neuroprotective Activity: Neurite Outgrowth Assay
This assay evaluates the potential of this compound to promote the growth of neurites, which is crucial for neuronal development and regeneration.[11][12]
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or primary neurons) on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Differentiation and Treatment: Induce differentiation with a neurotrophic factor (e.g., NGF for PC12 cells) and simultaneously treat with different concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging: Capture images of the cells using a microscope.
-
Data Analysis: Measure the length of the longest neurite for a significant number of cells in each treatment group using image analysis software. Compare the average neurite length between treated and untreated cells.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 50 | 75.1 ± 7.3 |
| 100 | 45.8 ± 5.9 |
| 200 | 15.2 ± 3.4 |
Table 2: Antioxidant Activity of this compound (DPPH Assay)
| Concentration (µM) | % DPPH Scavenging (Mean ± SD) |
| 1 | 15.4 ± 2.1 |
| 10 | 45.8 ± 3.5 |
| 50 | 85.2 ± 4.2 |
| 100 | 92.1 ± 2.9 |
| Ascorbic Acid (100 µM) | 96.5 ± 1.8 |
Table 3: Anti-inflammatory Effect of this compound on LPS-stimulated RAW 264.7 Cells (Nitric Oxide Assay)
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % NO Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.9 | 0 |
| LPS + BZD (10 µM) | 25.4 ± 2.1 | 29.1 |
| LPS + BZD (50 µM) | 15.7 ± 1.8 | 56.1 |
| LPS + L-NAME (1 mM) | 5.3 ± 0.7 | 85.2 |
(BZD: this compound; L-NAME: positive control)
Potential Signaling Pathways
Benzofuran derivatives may exert their biological effects by modulating key cellular signaling pathways.
4.1. NF-κB Signaling Pathway in Inflammation
This compound may inhibit inflammation by suppressing the NF-κB pathway, which is a central regulator of pro-inflammatory gene expression.[13][14][15]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
4.2. Nrf2-ARE Signaling Pathway in Antioxidant Response
The antioxidant effects of this compound could be mediated through the activation of the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.[16][17]
Caption: Potential activation of the Nrf2-ARE antioxidant pathway by this compound.
References
- 1. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease [frontiersin.org]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Neurite Outgrowth Assays [sigmaaldrich.com]
- 12. Neurite Outgrowth Assay [en.bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving Benzofuran-3,6-diol
To the esteemed researchers, scientists, and drug development professionals,
These application notes provide a summary of the currently available information regarding the potential biological activities of Benzofuran-3,6-diol and general protocols for cell-based assays that could be adapted for its study. It is important to note that specific experimental data on this compound is limited in publicly accessible scientific literature. The information presented herein is based on the broader context of benzofuran derivatives and general cell-based assay methodologies.
Introduction
Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include neuroprotective, anti-inflammatory, and anticancer effects. While a substantial body of research exists for various substituted benzofurans, specific data on this compound is sparse. This document aims to provide a foundational framework for initiating cell-based investigations into the biological effects of this particular molecule.
Potential Applications in Cell-Based Assays
Based on the known activities of the broader benzofuran class, cell-based assays involving this compound could potentially explore the following areas:
-
Anticancer Activity: Evaluation of cytotoxicity and anti-proliferative effects against various cancer cell lines.
-
Anti-inflammatory Activity: Assessment of its ability to modulate inflammatory pathways in cell models of inflammation.
-
Neuroprotective Activity: Investigation of its potential to protect neuronal cells from various insults.
Data Presentation
Currently, there is no publicly available quantitative data from cell-based assays specifically for this compound. The following table is provided as a template for summarizing such data once it becomes available through experimentation.
| Assay Type | Cell Line | Endpoint Measured | IC50/EC50 (µM) | Positive Control | Reference |
| Cytotoxicity | e.g., HeLa | Cell Viability (MTT) | e.g., Doxorubicin | ||
| Anti-inflammatory | e.g., RAW 264.7 | Nitric Oxide (NO) Production | e.g., Dexamethasone | ||
| Neuroprotection | e.g., SH-SY5Y | Neuronal Viability | e.g., Quercetin |
Experimental Protocols
The following are generalized protocols for common cell-based assays that can be adapted to study the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for another 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay determines the effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
Griess Assay: After incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Mandatory Visualizations
As no specific signaling pathways for this compound have been elucidated, the following diagrams represent generalized workflows and a hypothetical signaling pathway that could be investigated based on the known activities of other benzofuran derivatives.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Hypothetical anti-inflammatory signaling pathway possibly modulated by this compound.
Conclusion
The provided application notes and protocols serve as a starting point for the investigation of this compound in cell-based assays. Researchers are encouraged to adapt and optimize these general methods for their specific experimental needs. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this particular benzofuran derivative.
Application Notes and Protocols: Benzofuran-3,6-diol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of benzofuran-3,6-diol as a fluorescent probe, drawing upon the known properties of structurally similar benzofuran derivatives. Due to a lack of specific experimental data for this compound, the following protocols and data are based on analogous dihydroxy-substituted and other functionalized benzofuran compounds.
Introduction
Benzofuran derivatives are a class of heterocyclic organic compounds that have garnered significant attention for their diverse biological activities and intriguing photophysical properties.[1][2] The fused benzene and furan ring system provides a rigid, planar structure that often results in fluorescent compounds with high quantum yields.[3] The introduction of hydroxyl groups at the 3 and 6 positions of the benzofuran core is expected to modulate its electronic and spectral properties, making this compound a promising candidate for various fluorescent sensing and imaging applications. These applications range from the detection of metal ions to cellular imaging.[4]
Spectroscopic Properties
Table 1: Spectroscopic Properties of Representative Benzofuran Derivatives
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| 2-(5-formylbenzofuran-2-yl)acetamide | ~350-375 | ~400-450 | ~50-75 | Not Reported | Various | [3] |
| Benzofuran-naphthyridine derivative | Not Specified | High Fluorescence | Solvatochromic | High | Not Specified | [2] |
| Methoxy-substituted benzofuro[2,3-c]pyridin-3-ols | 344-389 | 380-494 | Variable | Up to 91% | DMSO | [5] |
| Carbomethoxy-substituted benzofurans | 297-312 | 305-370 | ~8-58 | 41-55% | Cyclohexane | [3] |
Potential Applications
Based on the characteristics of related compounds, this compound holds potential in the following areas:
-
Detection of Metal Ions: The oxygen atoms in the furan ring and the hydroxyl groups can act as chelating sites for metal ions.[4] The binding of a metal ion can lead to a change in the fluorescence intensity or a shift in the emission wavelength, enabling the detection and quantification of specific metal ions.
-
Cellular Imaging: The inherent fluorescence of the benzofuran scaffold allows for its use as a fluorophore for imaging cellular structures and processes.[1][2] Its potential to cross cell membranes would be a key factor in its utility for live-cell imaging.
-
Sensing Reactive Oxygen Species (ROS): The electron-rich phenol moieties in this compound could potentially react with certain ROS, leading to a change in its fluorescence. This would enable the detection of oxidative stress in biological systems.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Optimization will be required based on the specific application and experimental setup.
Protocol 1: General Procedure for Metal Ion Detection
This protocol outlines the steps for evaluating the response of this compound to various metal ions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water)
-
Fluorometer
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the chosen buffer. A final concentration in the low micromolar range (e.g., 1-10 µM) is a good starting point.
-
Record the fluorescence spectrum (excitation and emission) of the this compound solution to determine the optimal wavelengths.
-
To a cuvette containing the this compound working solution, add a small aliquot of a metal ion stock solution.
-
Mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
Repeat steps 3-5 with increasing concentrations of the metal ion to generate a dose-response curve.
-
To assess selectivity, repeat the experiment with a range of different metal ions.
Protocol 2: Live Cell Imaging
This protocol provides a general guideline for staining and imaging live cells with this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare a staining solution by diluting the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal staining time should be determined empirically.
-
After incubation, remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium.
-
Add fresh, warm culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Use the predetermined excitation and emission wavelengths for this compound.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound as a fluorescent probe.
Caption: Mechanism of metal ion detection.
Caption: Workflow for cellular imaging.
Caption: Hypothetical ROS detection pathway.
References
- 1. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemisgroup.us [chemisgroup.us]
- 5. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzofuran-3,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Benzofuran-3,6-diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and plausible strategy involves a multi-step synthesis starting from a readily available precursor like 1,4-dimethoxybenzene. The general approach includes:
-
Acylation: Introduction of an acetyl group onto the 1,4-dimethoxybenzene ring.
-
Halogenation: Bromination of the acetyl group to form a phenacyl bromide derivative.
-
Cyclization: Intramolecular cyclization to construct the benzofuran core.
-
Demethylation: Removal of the methyl protecting groups to yield the final diol product.
Q2: Why is it necessary to use protecting groups for the hydroxyl functionalities?
Phenols are sensitive to many reaction conditions, especially the strong electrophiles and bases used in acylation and cyclization steps. Protecting the hydroxyl groups, for instance as methyl ethers, prevents unwanted side reactions and increases the stability of the intermediates, ultimately leading to a higher yield of the desired product.[1][2][3]
Q3: What are the main challenges in the synthesis of this compound?
Researchers may encounter several challenges, including:
-
Low yields in any of the synthetic steps.
-
Formation of side products , particularly during acylation and cyclization.
-
Incomplete demethylation or degradation of the benzofuran core during this final step.
-
Purification difficulties due to the polar nature of the final diol and potential impurities.
Q4: Are there alternative routes to consider?
Yes, other synthetic strategies for benzofuran derivatives exist and could be adapted. These include palladium-catalyzed couplings of substituted phenols with alkynes or intramolecular cyclizations of ortho-alkynylphenols.[4][5][6][7] However, the proposed four-step synthesis from 1,4-dimethoxybenzene is a robust and well-documented approach for analogous structures.
Proposed Synthetic Pathway for this compound
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetic anhydride gives a low yield of 2',5'-dimethoxyacetophenone. What are the possible causes and solutions?
A: Low yields in this step can be attributed to several factors:
-
Inadequate Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure you are using freshly opened or properly stored anhydrous AlCl₃. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) with dry solvents and glassware.
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of the acylating agent or catalyst can lead to side reactions, such as di-acylation or polymerization. A typical starting point is a 1:1.1:1.2 molar ratio of 1,4-dimethoxybenzene to acetic anhydride to AlCl₃.
-
Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control its exothermicity and minimize side product formation. Allowing the reaction to warm up prematurely can decrease the yield.
-
Work-up Procedure: The work-up usually involves quenching the reaction with ice-cold dilute HCl. Inefficient quenching or extraction can lead to product loss.
| Parameter | Recommended Condition | Potential Issue | Troubleshooting Step |
| Catalyst | Anhydrous AlCl₃ | Moisture deactivation | Use fresh, anhydrous catalyst; handle under inert gas. |
| Temperature | 0-5 °C | Overheating, side reactions | Maintain strict temperature control during addition. |
| Solvent | Dichloromethane (DCM) or dichloroethane (DCE) | Impurities, moisture | Use anhydrous, high-purity solvent. |
Issue 2: Problems with Bromination
Q: The bromination of 2',5'-dimethoxyacetophenone is resulting in multiple products and a low yield of the desired phenacyl bromide. How can I optimize this step?
A: The bromination of activated aromatic ketones can be challenging. Here are some troubleshooting tips:
-
Control of Bromine Addition: Slow, dropwise addition of bromine is essential to prevent over-bromination and other side reactions. The reaction should be closely monitored by TLC.
-
Solvent Choice: Glacial acetic acid is a common solvent for this reaction.[8][9] Using a co-solvent like chloroform might improve solubility and reaction control.
-
Temperature Management: The reaction is often carried out at or below room temperature to control its rate and selectivity.
-
Light Sensitivity: Bromination reactions can be sensitive to light, which can catalyze radical side reactions. Performing the reaction in a flask protected from light (e.g., wrapped in aluminum foil) can be beneficial.
-
Purification: The crude product may contain unreacted starting material and di-brominated byproducts. Careful recrystallization is often necessary to obtain the pure phenacyl bromide.[10]
Issue 3: Inefficient Intramolecular Cyclization
Q: I am struggling with the intramolecular cyclization of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone to form 3,6-dimethoxybenzofuran. What conditions should I explore?
A: The formation of the benzofuran ring is a critical step, and its success depends heavily on the reaction conditions.
-
Choice of Base: A strong, non-nucleophilic base is often required to deprotonate the carbon alpha to the carbonyl group, initiating the cyclization. Sodium hydride (NaH) in an aprotic solvent like THF is a common choice. Other bases to consider are potassium tert-butoxide or DBU.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Start at room temperature and gradually increase the temperature while monitoring the reaction progress.
-
Anhydrous Conditions: As with many base-mediated reactions, strictly anhydrous conditions are necessary to prevent quenching of the base and unwanted side reactions.
| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Rationale |
| Base | Sodium Hydride (NaH) | Potassium tert-butoxide | Strong, non-nucleophilic bases for deprotonation. |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Aprotic solvents to prevent protonation of the intermediate. |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | Optimize for reaction rate versus side product formation. |
Issue 4: Challenges in Demethylation
Q: The final demethylation step using BBr₃ is giving a low yield of this compound and some decomposition products. How can I improve this?
A: Demethylation of aryl methyl ethers with boron tribromide (BBr₃) is a standard procedure, but the benzofuran core can be sensitive to the harsh conditions.
-
Stoichiometry of BBr₃: Using a slight excess of BBr₃ (e.g., 2.2-2.5 equivalents for two methoxy groups) is typically sufficient. A large excess can lead to decomposition.
-
Low Temperature: The reaction should be performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of BBr₃ and minimize side reactions.
-
Reaction Time: The reaction time should be carefully monitored by TLC. Prolonged reaction times can lead to the degradation of the product.
-
Quenching: The reaction must be quenched carefully, typically by the slow addition of methanol or water at low temperature, to decompose the excess BBr₃ and the boron-oxygen complexes.
-
Alternative Reagents: If BBr₃ proves to be too harsh, other demethylating agents like trimethylsilyl iodide (TMSI) or a tandem demethylation-cyclization approach could be explored.[11]
Troubleshooting Workflow
Caption: A workflow for troubleshooting the synthesis of this compound.
Experimental Protocols
Note: These are generalized protocols based on standard organic synthesis procedures for analogous compounds and should be adapted and optimized for the specific substrate and laboratory conditions.
Protocol 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere, add acetic anhydride (1.1 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of 1,4-dimethoxybenzene (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture slowly into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2',5'-dimethoxyacetophenone.
Protocol 2: Bromination of 2',5'-Dimethoxyacetophenone
-
Dissolve 2',5'-dimethoxyacetophenone (1.0 eq.) in glacial acetic acid.
-
Add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with vigorous stirring at room temperature.[8]
-
Stir the mixture for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
Pour the reaction mixture into ice-water and stir until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-(2,5-dimethoxyphenyl)ethanone.[10]
Protocol 3: Intramolecular Cyclization
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to 0 °C and quench carefully with saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford 3,6-dimethoxybenzofuran.
Protocol 4: Demethylation to this compound
-
Dissolve 3,6-dimethoxybenzofuran (1.0 eq.) in dry DCM and cool to -78 °C under an inert atmosphere.
-
Add a solution of boron tribromide (2.5 eq.) in dry DCM dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours, monitoring by TLC.
-
Cool the mixture back to -78 °C and quench by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Add more methanol and co-evaporate several times to remove boron residues.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
References
- 1. Use of benzofuran for concomitant protection of aldehyde and phenol groups in the preparation of mycophenolic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
Stability of Benzofuran-3,6-diol under experimental conditions
Troubleshooting Guide: Benzofuran-3,6-diol Instability
Unexpected experimental results or changes in the physical appearance of this compound may indicate degradation. This guide provides a starting point for troubleshooting common stability issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Discoloration of solid compound (e.g., darkening, appearance of colored spots) | Oxidation due to exposure to air and/or light. | Store the solid compound under an inert atmosphere (e.g., argon, nitrogen) in a tightly sealed, amber-colored vial in a refrigerator or freezer. Minimize exposure to ambient air and light during handling. |
| Precipitation or color change in solution | Oxidation, polymerization, or pH-dependent degradation. | Prepare solutions fresh before use. If storage is necessary, use deoxygenated solvents and store under an inert atmosphere in the dark at low temperatures. Buffer the solution to an optimal pH if determined. |
| Inconsistent analytical results (e.g., changes in HPLC peak area or retention time) | Degradation of the compound in the analytical sample or solvent. | Ensure the mobile phase and sample solvent are compatible and do not promote degradation. Analyze samples promptly after preparation. Consider using an autosampler with temperature control. |
| Loss of biological activity or potency | Chemical degradation of the active compound. | Re-evaluate handling and storage procedures. Confirm the purity and integrity of the compound before each experiment using appropriate analytical methods (e.g., HPLC, LC-MS). |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemistry of related phenolic compounds, the primary factors contributing to the degradation of this compound are likely:
-
Oxidation: The diol functionality, particularly the hydroquinone-like moiety, is susceptible to oxidation, which can be initiated by exposure to oxygen (air), light, heat, and the presence of metal ions.[1][2][3][4]
-
pH: The stability of phenolic compounds in solution is often pH-dependent.[5] Alkaline conditions can deprotonate the hydroxyl groups, increasing their susceptibility to oxidation.[6]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[7][8][9]
-
Light: Exposure to light, especially UV light, can provide the energy to initiate oxidative degradation pathways.[7][10]
Q2: What are the recommended storage conditions for solid this compound?
A2: To maximize shelf life, solid this compound should be stored in a cool, dark, and dry environment under an inert atmosphere. Specific recommendations include:
-
Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).
-
Atmosphere: Store under an inert gas like argon or nitrogen to minimize contact with oxygen.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Q3: How should I prepare and store solutions of this compound?
A3: For optimal stability in solution:
-
Solvent Choice: Use high-purity, deoxygenated solvents. The choice of solvent will depend on the specific application.
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is required, prepare it at a high concentration and dilute as needed.
-
Storage of Solutions: If short-term storage is unavoidable, store the solution in a tightly capped vial with minimal headspace, protected from light, and at low temperature (e.g., 2-8 °C). For longer-term storage, consider freezing aliquots at -20 °C or -80 °C after flushing with an inert gas. However, freeze-thaw cycles should be minimized.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products have not been documented, the oxidation of the hydroquinone moiety would likely lead to the formation of a quinone-type structure.[1][2][3][4] This initial oxidation product could then undergo further reactions, such as polymerization, leading to a complex mixture of colored byproducts.
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for evaluating the stability of this compound under various experimental conditions.
1. Materials and Equipment:
- This compound
- High-purity solvents (e.g., acetonitrile, methanol, water)
- Buffers of various pH values
- HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
- Temperature-controlled incubator or water bath
- Light source (for photostability testing)
- Amber and clear glass vials
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
- Stress Conditions:
- pH Stability: Dilute the stock solution into buffers of different pH values (e.g., pH 3, 5, 7, 9).
- Temperature Stability: Aliquot the solution into vials and store them at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
- Photostability: Expose aliquots of the solution to a controlled light source while keeping control samples in the dark.
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Analysis: Analyze the samples by HPLC or UPLC. Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.
- Data Analysis: Plot the percentage of the remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Plausible oxidative degradation pathway for this compound.
Caption: General experimental workflow for stability testing.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Electrochemical oxidation of hydroquinone, resorcinol, and catechol on boron-doped diamond anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catechol and hydroquinone have different redox properties responsible for their differential DNA-damaging ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Phenolic Compounds in Grape Stem Extracts [mdpi.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzofuran-3,6-diol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of benzofuran-3,6-diol derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives, providing potential causes and solutions in a question-and-answer format.
Question 1: Low or no yield of the desired this compound product.
Possible Causes:
-
Poor quality of starting materials: Impurities in the starting materials, such as the hydroquinone or the coupling partner, can inhibit the reaction.
-
Incorrect reaction conditions: Temperature, reaction time, and atmospheric conditions (e.g., presence of oxygen) are critical. For instance, intramolecular cyclization reactions of phenols can be sensitive to temperature fluctuations.[1][2]
-
Inefficient catalyst: The choice and activity of the catalyst (e.g., palladium, copper, or acid catalysts) are crucial for many synthetic routes.[3][4][5]
-
Suboptimal solvent or base: The polarity of the solvent and the strength of the base can significantly influence the reaction rate and pathway.
Solutions:
-
Purify starting materials: Ensure the purity of all reactants by techniques such as recrystallization or column chromatography.
-
Optimize reaction conditions:
-
Temperature: Experiment with a range of temperatures to find the optimal condition. Some reactions may require heating to overcome activation energy, while others might need cooling to prevent side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Inert Atmosphere: For reactions sensitive to oxygen, such as those involving palladium catalysts, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Screen catalysts and ligands: If using a metal-catalyzed reaction, screen different catalysts and ligands to improve efficiency. For instance, in Sonogashira coupling, the choice of palladium source and copper co-catalyst can be critical.[4]
-
Solvent and Base Selection: Test a variety of solvents with different polarities and bases of varying strengths to find the ideal combination for your specific reaction.
Question 2: Formation of significant amounts of side products.
Possible Causes:
-
Over-reaction or decomposition: Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products.
-
Competing reaction pathways: Depending on the synthetic route, alternative reactions can compete with the desired benzofuran formation. For example, in some syntheses, a competing Dötz reaction can lead to the formation of naphthols instead of the benzofuran core.[4] During Friedel-Crafts acylation, different regioisomers can be formed.
-
Perkin Rearrangement Side Reactions: In syntheses utilizing the Perkin rearrangement to form a benzofuran ring from a coumarin precursor, incomplete ring contraction or alternative cyclization pathways can occur.[6][7][8]
-
Intramolecular Cyclization Issues: For syntheses involving intramolecular cyclization of phenols, side reactions can include the formation of other cyclic ethers or undesired rearrangement products.[1][2]
Solutions:
-
Strict control of reaction parameters: Maintain the optimal temperature and monitor the reaction closely to stop it once the starting material is consumed, preventing further reactions.
-
Choice of synthetic route: If a particular route consistently yields significant side products, consider alternative synthetic strategies.
-
Purification: Employ careful purification techniques, such as column chromatography with a well-chosen eluent system, to separate the desired product from byproducts. High-performance liquid chromatography (HPLC) may be necessary for closely related isomers.
-
Protecting groups: The use of appropriate protecting groups on reactive functionalities can prevent unwanted side reactions.
Question 3: Difficulty in purifying the final this compound product.
Possible Causes:
-
Similar polarity of product and impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Product instability: The this compound core can be sensitive to acidic or basic conditions, as well as to oxidation, leading to decomposition during purification.
-
Poor solubility: The product may have limited solubility in common chromatography solvents.
Solutions:
-
Optimize chromatography conditions:
-
Eluent System: Experiment with different solvent mixtures and gradients to improve separation.
-
Stationary Phase: Consider using different types of silica gel or other stationary phases (e.g., alumina, reverse-phase silica).
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
pH control: During workup and purification, maintain a neutral pH to avoid degradation of the product.
-
Inert atmosphere: Handle the purified product under an inert atmosphere to prevent oxidation, especially if the diol functionality is sensitive.
-
Derivative formation: In some cases, it may be easier to purify a protected derivative of the final product and then deprotect it in the final step.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound derivatives?
A1: Common synthetic strategies include:
-
Intramolecular cyclization of substituted hydroquinones: This often involves the reaction of a hydroquinone derivative with a molecule containing a suitable leaving group to form an ether linkage, followed by a cyclization step to form the furan ring.
-
Palladium-catalyzed coupling reactions: Reactions like the Sonogashira or Heck coupling can be used to form a key C-C bond, followed by an intramolecular cyclization to construct the benzofuran core.[4]
-
Perkin rearrangement: This method involves the ring contraction of a 3-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid, which can then be further modified.[6][7][8]
-
Acid-catalyzed cyclization: Certain substituted phenols can undergo acid-catalyzed cyclization to yield benzofuran derivatives.[4]
Q2: How can I confirm the structure of my synthesized this compound derivative?
A2: A combination of spectroscopic techniques is typically used for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the overall structure and substitution pattern.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which can help to confirm the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the hydroxyl (-OH) groups of the diol.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure.
Q3: Are there any specific safety precautions I should take when synthesizing these compounds?
A3: Yes, standard laboratory safety practices should always be followed. Additionally:
-
Handling of Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressurized Reactions: Some reactions may be performed under pressure (e.g., hydrogenations). Ensure that the equipment is properly rated for the intended pressure and that appropriate safety measures are in place.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Reaction Yield | 30-80% | Highly dependent on the specific synthetic route, substrates, and optimization of reaction conditions. |
| Reaction Time | 2-48 hours | Varies significantly with the chosen methodology and reaction temperature. Microwave-assisted reactions can significantly reduce reaction times.[7] |
| Optimal Temperature | 25-120 °C | Some reactions proceed at room temperature, while others require heating to reflux. |
| Catalyst Loading | 1-10 mol% | For metal-catalyzed reactions. Higher loadings may be required for less reactive substrates. |
Experimental Protocols
Example Protocol: Synthesis of a this compound Derivative via Intramolecular Cyclization
This is a generalized protocol and may require optimization for specific substrates.
-
Step 1: Etherification of Hydroquinone
-
Dissolve 1 equivalent of a suitably substituted hydroquinone in a dry, polar aprotic solvent (e.g., DMF or acetone).
-
Add 1.1 equivalents of a suitable base (e.g., potassium carbonate).
-
To this mixture, add 1 equivalent of an alkyl halide containing a functional group amenable to cyclization (e.g., a propargyl bromide or an alpha-halo ketone).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting hydroquinone is consumed (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent. Purify the resulting ether by column chromatography.
-
-
Step 2: Intramolecular Cyclization
-
Dissolve the purified ether from Step 1 in a suitable solvent (e.g., toluene or dioxane).
-
Add a catalyst for the cyclization reaction. This could be a palladium catalyst for Sonogashira-type cyclizations or a strong acid for acid-catalyzed cyclizations.
-
Heat the reaction mixture to reflux and monitor the formation of the benzofuran product by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an appropriate workup, and purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Logical relationship between the desired reaction pathway and potential side reactions.
Caption: Simplified signaling pathway illustrating drug-target interaction.
References
- 1. Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benzofuran-3,6-diol Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving Benzofuran-3,6-diol. The information is presented in a clear question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of this compound?
This compound is a derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring.[1][2][3] As a di-hydroxylated form, it is expected to be a solid at room temperature with a higher polarity compared to the parent benzofuran. Due to the presence of hydroxyl groups, it may be sensitive to oxidation and light.[4] It is advisable to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q2: What are the primary safety concerns when working with this compound?
Q3: What solvents are suitable for dissolving this compound?
Given its polar diol nature, this compound is expected to have good solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in water may be limited but can be enhanced at basic pH due to the deprotonation of the phenolic hydroxyl groups. It is generally immiscible or difficult to mix with nonpolar solvents.[5]
Troubleshooting Guide
Synthesis & Purification
Problem 1: Low yield during the synthesis of this compound.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction temperature, extending the reaction time, or adding a catalyst if applicable. Various catalytic strategies have been developed for benzofuran synthesis.[8][9]
-
-
Possible Cause 2: Degradation of starting materials or product.
-
Solution: Ensure all reagents and solvents are pure and dry. The presence of water or other impurities can lead to side reactions. Given the sensitivity of phenolic compounds, performing the reaction under an inert atmosphere can prevent oxidative degradation.
-
-
Possible Cause 3: Suboptimal reaction conditions.
Problem 2: Difficulty in purifying the final product.
-
Possible Cause 1: Presence of closely related impurities.
-
Solution: Employ high-performance liquid chromatography (HPLC) for purification. A gradient elution method with a suitable solvent system (e.g., methanol/water or acetonitrile/water with a small amount of acid like formic acid to improve peak shape) is often effective.
-
-
Possible Cause 2: Product instability on silica gel.
-
Solution: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral or deactivated silica gel, or alternative purification techniques like size-exclusion chromatography or crystallization.
-
Handling & Storage
Problem 3: The compound changes color or degrades over time.
-
Possible Cause 1: Oxidation.
-
Solution: The hydroxyl groups on the benzofuran ring are susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. Store the compound under an inert atmosphere (argon or nitrogen) and in a tightly sealed container to minimize exposure to air.[4]
-
-
Possible Cause 2: Light sensitivity.
-
Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[4]
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure that all storage containers and handling tools are clean and dry to prevent contamination that could catalyze degradation.
-
Data Presentation
Table 1: Physicochemical Properties of Benzofuran (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C₈H₆O | [1][3] |
| Molar Mass | 118.13 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 173-175 °C | |
| Melting Point | -18 °C | |
| Solubility in Water | Not miscible or difficult to mix | [5] |
Note: This data is for the parent compound benzofuran. The properties of this compound will differ due to the presence of two hydroxyl groups, leading to a higher melting point and increased polarity.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Synthesis of a Benzofuran Derivative
This protocol is a generalized method based on common palladium-catalyzed cross-coupling reactions used for benzofuran synthesis and should be adapted for the specific synthesis of this compound.[12]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the appropriate starting materials (e.g., a substituted o-iodophenol and a terminal alkyne), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper co-catalyst (e.g., CuI), and a suitable solvent (e.g., anhydrous DMF or toluene).
-
Reagent Addition: Add a base (e.g., triethylamine or potassium carbonate) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Caption: A hypothetical signaling pathway for this compound's biological activity.[13]
References
- 1. Benzofuran - Wikipedia [en.wikipedia.org]
- 2. 22723_lec7.ppt [slideshare.net]
- 3. cymitquimica.com [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 13. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Benzofuran-3,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude Benzofuran-3,6-diol.
Troubleshooting Guide
Issue 1: Oily or Gummy Product After Synthesis
-
Question: My crude this compound is an oil or a sticky gum instead of a solid. How can I crystallize it?
-
Answer: An oily or gummy consistency often indicates the presence of residual solvents or impurities that depress the melting point.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can be done by adding a small amount of the solvent and scratching the side of the flask with a glass rod at the solvent-air interface.
-
Co-evaporation: Dissolve the oil in a volatile solvent (e.g., dichloromethane) and add a non-polar solvent (e.g., hexanes). Evaporate the mixture; the goal is to have the non-polar solvent replace the more volatile one, which can sometimes promote precipitation.
-
-
Issue 2: Poor Separation During Column Chromatography
-
Question: I am having difficulty separating this compound from impurities using silica gel column chromatography. The compound either doesn't move from the baseline or streaks badly.
-
Answer: The high polarity of the two hydroxyl groups in this compound can lead to strong interactions with the polar silica gel stationary phase, resulting in poor chromatographic performance.
-
Troubleshooting Steps:
-
Solvent System Modification:
-
Increase the polarity of the mobile phase gradually. A common mobile phase for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone). For highly polar compounds, adding a small percentage of an even more polar solvent like methanol can be effective.
-
To reduce tailing caused by the acidic nature of the phenolic protons interacting with silica, consider adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase.
-
-
Stationary Phase Selection:
-
Reversed-Phase Chromatography: Consider using a C18 or other non-polar stationary phase. In this case, the mobile phase would be a polar mixture, such as water and acetonitrile or methanol. This technique is often better suited for separating highly polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for separating very polar compounds. It uses a polar stationary phase with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[1][2]
-
Alumina: Neutral or acidic alumina can sometimes provide different selectivity compared to silica gel for phenolic compounds.
-
-
-
Issue 3: Product Discoloration (Turning Pink/Brown)
-
Question: My this compound sample, which was initially off-white, has started to turn pink or brown upon standing or during purification. What is causing this and how can I prevent it?
-
Answer: Phenolic compounds, especially diols, are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities. This can be accelerated by exposure to air, light, heat, or the presence of metal ions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.
-
Degassed Solvents: Use solvents that have been degassed (by bubbling with an inert gas or by freeze-pump-thaw cycles) to minimize dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid during workup or storage can help prevent oxidation.
-
Avoid Certain Reagents: Be aware that activated charcoal, sometimes used for decolorization, can contain ferric ions that may promote the oxidation of phenols, leading to colored complexes.[3]
-
Storage: Store the purified compound in a cool, dark place under an inert atmosphere.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the most likely impurities in crude this compound?
-
Answer: The impurities will largely depend on the synthetic route used. However, common impurities may include:
-
Unreacted starting materials.
-
Reagents and catalysts from the synthesis.
-
By-products from side reactions.
-
Oxidation products (quinones).
-
Polymeric material.
-
-
Question: What is a good starting point for a recrystallization solvent for this compound?
-
Answer: Due to its polar nature, a polar solvent or a mixed-solvent system is likely to be effective.[4]
-
Single Solvents: Consider solvents like water, ethanol, methanol, or ethyl acetate. The ideal solvent will dissolve the compound when hot but not when cold.
-
Mixed Solvents: A common and effective technique for polar compounds is to use a solvent pair where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).[4] A good starting point could be dissolving the crude product in a minimal amount of hot ethanol or acetone (the "good" solvent) and then slowly adding water (the "bad" solvent) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should yield crystals.
-
-
Question: Can I use Solid-Phase Extraction (SPE) for purification?
-
Answer: Yes, SPE can be a useful technique for preliminary purification or for removing specific types of impurities. For a polar compound like this compound, you could use:
-
Normal-Phase SPE (e.g., silica or diol-bonded): To retain the polar product while less polar impurities are washed away.
-
Reversed-Phase SPE (e.g., C18): To retain non-polar impurities while the polar product elutes.
-
Ion-Exchange SPE: This can be particularly effective for separating phenolic compounds.[5]
-
Quantitative Data Summary
The following table provides a general overview of expected outcomes for different purification techniques for polar phenolic compounds. The actual values for this compound will be dependent on the specific impurities present.
| Purification Technique | Typical Purity Achieved | Typical Recovery Rate | Key Considerations |
| Recrystallization | >98% | 50-80% | Highly dependent on solvent selection and impurity profile. Multiple recrystallizations may be needed. |
| Silica Gel Chromatography | >99% | 60-90% | Can be challenging due to high polarity. May require solvent modifiers (e.g., acid) to prevent tailing. |
| Reversed-Phase Chromatography | >99% | 70-95% | Often provides better separation for highly polar compounds. Requires appropriate solvent systems (e.g., water/acetonitrile). |
| Solid-Phase Extraction (SPE) | Variable (for cleanup) | >90% | Primarily used for sample cleanup rather than high-purity isolation. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization from a Mixed-Solvent System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., hot ethanol or acetone) to just dissolve the solid.
-
Heat the solution gently on a hot plate.
-
Slowly add a "bad" solvent (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy.
-
If necessary, add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this time.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold "bad" solvent.
-
Dry the crystals under vacuum.
Protocol 2: General Procedure for Silica Gel Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and add this to the top of the column.
-
Elution: Begin eluting the column with the starting mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 1:1 hexanes:ethyl acetate, and then potentially adding a small percentage of methanol).
-
Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for the purification of crude this compound.
References
Technical Support Center: Spectroscopic Analysis of Benzofuran-3,6-diol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Benzofuran-3,6-diol. It addresses common artifacts and issues encountered during NMR, Mass Spectrometry, and UV-Vis spectroscopic analysis.
Disclaimer on Spectroscopic Data
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
-
Q1: Why are the peaks for my hydroxyl (-OH) protons very broad or not visible at all in the ¹H NMR spectrum?
-
A1: Hydroxyl protons are acidic and can undergo rapid chemical exchange with trace amounts of water in the deuterated solvent or with other hydroxyl groups. This exchange process broadens the signal, sometimes to the point where it disappears into the baseline.
-
-
Q2: I see unexpected signals in my ¹H NMR spectrum that don't match my product. What could they be?
-
A2: These signals could be artifacts from several sources:
-
Residual Solvents: Traces of the solvent used in the synthesis or purification (e.g., Ethyl Acetate, Hexane, Acetone).
-
Impurities in Deuterated Solvent: Commercially available deuterated solvents contain residual non-deuterated solvent and water (H₂O or HOD).
-
Degradation Products: Phenols, especially diols, can be sensitive to air and light, leading to oxidation and the formation of colored impurities like quinones.[1][2]
-
Grease: Silicone grease from glassware joints can appear as broad singlets, typically around 0-1 ppm.
-
-
-
Q3: How can I confirm the identity of the hydroxyl proton signals?
-
A3: A "D₂O shake" experiment is the standard method. After acquiring a normal ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton signals will disappear or significantly decrease in intensity because the protons exchange with deuterium, which is not observed in ¹H NMR.
-
-
Q4: The aromatic signals in my spectrum have complex or unexpected splitting patterns. Why?
-
A4: The substitution pattern on the benzofuran ring system dictates the coupling constants between the aromatic protons. Small changes in the molecule's conformation or the presence of impurities can alter these patterns. It is also important to run higher-field NMR (e.g., 400 MHz or higher) to better resolve these multiplets.
-
Troubleshooting Guide: NMR Artifacts
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Missing -OH Peaks | Rapid proton exchange with residual water or other protic species. | 1. Use a freshly opened ampoule of high-purity deuterated solvent. 2. Thoroughly dry the sample and NMR tube before analysis. 3. Perform a D₂O shake experiment to confirm the -OH signals. 4. Acquire the spectrum at a lower temperature to slow down the exchange rate. |
| Unexpected Peaks | Solvent impurities, sample degradation, grease contamination. | 1. Compare the chemical shifts of unknown peaks with standard tables for common laboratory solvents. 2. Prepare samples fresh and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[3] 3. Ensure glassware is scrupulously clean and avoid using excessive grease. |
| Poor Resolution/Broad Peaks | Poor shimming of the spectrometer, sample concentration too high, presence of paramagnetic impurities. | 1. Re-shim the spectrometer on the sample. 2. Prepare a more dilute sample. 3. Filter the sample through a small plug of celite or silica if paramagnetic metal contamination is suspected. |
Predicted NMR Data for this compound
Note: These are estimated values. Actual chemical shifts are dependent on solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| 2 | ~4.6 (t) | ~75 | CH₂ group in the furan ring |
| 3 | ~5.1 (t) | ~100 | CH-OH group |
| 3-OH | ~5.5 (br s) | - | Broad, exchangeable proton |
| 4 | ~6.3 (d) | ~103 | Aromatic proton |
| 5 | ~6.8 (d) | ~115 | Aromatic proton |
| 6-OH | ~9.2 (br s) | - | Phenolic, exchangeable proton |
| 7 | ~6.2 (s) | ~98 | Aromatic proton |
| 3a | - | ~158 | Bridgehead carbon |
| 7a | - | ~145 | Bridgehead carbon |
Experimental Protocol: NMR Sample Preparation
-
Drying: Ensure the sample of this compound is completely dry by placing it under high vacuum for several hours.
-
Weighing: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Solvent Addition: Under an inert atmosphere if possible, use a syringe to add ~0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃). DMSO-d₆ is often a good choice for phenolic compounds as it can help in observing exchangeable protons.
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. Mild heating may be applied if necessary, but be cautious of potential degradation.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Analysis: Insert the tube into the spectrometer, allow it to equilibrate to the probe temperature, and proceed with locking, shimming, and acquisition.
Diagram: NMR Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying unknown peaks in an NMR spectrum.
II. Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
-
Q1: What is the expected molecular ion for this compound, and why can't I find it?
-
A1: The exact mass of this compound (C₈H₈O₃) is 152.0473. With soft ionization techniques like Electrospray Ionization (ESI), you should look for the protonated molecule [M+H]⁺ at m/z 153.0551 or the deprotonated molecule [M-H]⁻ at m/z 151.0395. The molecular ion (M⁺˙) from techniques like Electron Ionization (EI) might be weak or absent due to the lability of the diol structure, which can readily fragment.
-
-
Q2: I see prominent peaks at m/z values higher than my expected molecular ion, such as [M+23]⁺ or [M+39]⁺. What are these?
-
A2: These are common adducts formed during ESI. [M+23]⁺ corresponds to the sodium adduct [M+Na]⁺, and [M+39]⁺ corresponds to the potassium adduct [M+K]⁺. Their presence is often due to trace amounts of sodium or potassium salts in the sample, glassware, or LC-MS mobile phase.
-
-
Q3: My mass spectrum shows many smaller fragments. What are the likely fragmentation patterns for this compound?
-
Q4: It seems my sample is degrading in the mass spectrometer source. How can I prevent this?
-
A4: In-source degradation can be caused by excessive temperature or high voltages. Phenolic compounds can be susceptible to oxidation. Try reducing the source temperature and cone voltage. Using a gentler ionization technique or ensuring the mobile phase is slightly acidic (for positive mode) can also improve stability.
-
Troubleshooting Guide: Mass Spectrometry Artifacts
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Molecular Ion Peak | In-source fragmentation, low ionization efficiency. | 1. Switch to a softer ionization technique (e.g., ESI or APCI instead of EI). 2. Optimize source parameters (lower temperature, lower cone/fragmentor voltage). 3. Look for expected adducts ([M+H]⁺, [M+Na]⁺) or the deprotonated molecule ([M-H]⁻). |
| Abundant Adducts | Contamination with salts (Na⁺, K⁺). | 1. Use high-purity solvents and additives (e.g., LC-MS grade). 2. Use plastic vials and pipette tips instead of glass where possible to minimize leaching of alkali metals. 3. If adducts are consistent, they can be used for mass confirmation. |
| Complex Fragmentation | High collision energy, inherent instability of the molecule. | 1. Reduce the collision energy in MS/MS experiments to observe the parent ion and primary fragments. 2. Analyze the fragmentation pattern for characteristic neutral losses (H₂O, CO) to aid in structural elucidation. |
Predicted Mass Spectrometry Data for this compound
Table 2: Predicted m/z Values for Common Ions
| Ion Species | Formula | Calculated m/z | Notes |
| [M] | C₈H₈O₃ | 152.0473 | Neutral Molecule |
| [M+H]⁺ | C₈H₉O₃⁺ | 153.0551 | Protonated Molecule (Positive ESI) |
| [M+Na]⁺ | C₈H₈O₃Na⁺ | 175.0371 | Sodium Adduct (Positive ESI) |
| [M-H]⁻ | C₈H₇O₃⁻ | 151.0395 | Deprotonated Molecule (Negative ESI) |
| [M+H-H₂O]⁺ | C₈H₇O₂⁺ | 135.0446 | Loss of water from protonated molecule |
| [M+H-CO]⁺ | C₇H₉O₂⁺ | 125.0597 | Loss of carbon monoxide |
Experimental Protocol: LC-MS Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates.
-
Vial Transfer: Transfer the filtered sample to an appropriate autosampler vial. Use polypropylene vials if sodium adducts are a concern.
-
Analysis: Place the vial in the autosampler. Develop a suitable gradient elution method, typically starting with a high aqueous content and ramping up the organic solvent. Monitor for the expected m/z values in both positive and negative ion modes.
Diagram: Potential MS Fragmentation Pathway
Caption: A simplified potential fragmentation pathway for protonated this compound.
III. UV-Vis Spectroscopy
Frequently Asked Questions (FAQs)
-
Q1: What is the expected maximum absorbance (λmax) for this compound?
-
A1: Benzofuran itself has absorption bands around 245, 275, and 282 nm. The addition of two hydroxyl groups (auxochromes) to the benzene ring is expected to cause a bathochromic (red) shift to longer wavelengths. The λmax for this compound is likely in the 280-310 nm range, though the exact value depends on the solvent.[5][6]
-
-
Q2: Why is my baseline drifting or noisy?
-
A2: A drifting baseline can be caused by several factors:
-
Lamp Instability: The spectrophotometer lamp may not have warmed up sufficiently.
-
Sample Precipitation: The compound may be slowly precipitating out of the solution, causing light scattering.
-
Solvent Mismatch: The reference cuvette and sample cuvette may contain solvents of slightly different composition or temperature.
-
-
-
Q3: The absorbance reading is above 2.0 or is fluctuating. What does this mean?
-
A3: An absorbance value above ~1.5-2.0 is outside the reliable linear range of most spectrophotometers. This indicates your sample is too concentrated. Fluctuating readings can be due to bubbles in the cuvette, sample degradation, or lamp issues.
-
-
Q4: I see a "shoulder" on my main absorption peak instead of a sharp peak. Is this an artifact?
-
A4: A shoulder can indicate the presence of a closely related impurity or a degradation product whose absorption spectrum overlaps with your main compound. It could also be a feature of the molecule's electronic structure, representing vibrational fine structure or another electronic transition.
-
Troubleshooting Guide: UV-Vis Spectroscopy Artifacts
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Baseline Drift | Insufficient lamp warm-up, temperature fluctuations, solvent evaporation. | 1. Allow the instrument to warm up for at least 30 minutes. 2. Use a cuvette with a cap to prevent solvent evaporation. 3. Ensure the sample and reference cuvettes are at the same temperature. |
| Absorbance > 2.0 | Sample is too concentrated. | 1. Dilute the sample with the same solvent used for the blank and re-measure. 2. Perform a serial dilution to find a concentration that gives an absorbance reading within the linear range (ideally 0.1 - 1.0). |
| Non-reproducible Results | Improper cuvette handling, air bubbles, sample degradation. | 1. Clean cuvettes thoroughly and handle only by the frosted sides. 2. Ensure there are no air bubbles in the light path by gently tapping the cuvette. 3. Acquire the spectrum immediately after preparing the solution, as dihydroxy phenols can degrade upon exposure to air and light. |
Predicted UV-Vis Data for this compound
Table 3: Estimated UV-Vis Absorption Maxima (in Methanol)
| Estimated λmax | Associated Transition | Notes |
| ~295 nm | π → π | Primary absorption band related to the benzofuran chromophore, shifted by -OH groups. |
| ~250 nm (Shoulder) | π → π | A secondary absorption band, common in benzofuran systems. |
Experimental Protocol: UV-Vis Sample Preparation
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., Methanol, Ethanol, Acetonitrile).
-
Stock Solution: Prepare an accurate stock solution of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Working Solution: Prepare a dilution of the stock solution in a volumetric flask to a concentration that will result in a maximum absorbance between 0.1 and 1.0. A typical starting concentration is 0.01 mg/mL.
-
Blanking: Fill a clean quartz cuvette with the pure solvent to be used as the reference (blank).
-
Measurement: Rinse a second quartz cuvette with the sample solution, then fill it. Place both cuvettes in the spectrophotometer. First, run a baseline correction with the blank. Then, measure the absorbance of the sample from approximately 400 nm down to 200 nm.
Diagram: UV-Vis Troubleshooting Logic
Caption: Logical steps for troubleshooting common errors in UV-Vis spectroscopy.
References
- 1. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Uptake of Benzofuran-3,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the biological uptake of Benzofuran-3,6-diol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high biological uptake of this compound?
This compound, like many benzofuran derivatives, is predicted to have low water solubility, which can significantly limit its bioavailability and cellular uptake.[1] The primary challenges include poor dissolution in aqueous physiological fluids and inefficient permeation across biological membranes. Overcoming these hurdles is crucial for achieving therapeutic efficacy.
Q2: What are the general strategies to enhance the bioavailability of hydrophobic compounds like this compound?
Several strategies can be employed to improve the biological uptake of hydrophobic drugs. These can be broadly categorized as:
-
Formulation-based approaches: Encapsulating the compound in delivery systems like liposomes or nanoparticles can improve its solubility and facilitate transport across cell membranes.[2][3][4]
-
Chemical modification (Prodrugs): Modifying the structure of this compound to create a more soluble or permeable prodrug that converts to the active compound in vivo is a promising strategy.[5][6][7][8]
Q3: How can liposomal formulations improve the uptake of this compound?
Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within their membrane.[2][9][10] This encapsulation can:
-
Increase the apparent solubility of the drug in aqueous environments.
-
Protect the drug from degradation.
-
Facilitate cellular uptake through endocytosis or fusion with the cell membrane.[11]
-
Offer opportunities for targeted delivery by modifying the liposome surface with specific ligands.[11]
Q4: What is a prodrug approach and how can it be applied to this compound?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[7] For this compound, which has two hydroxyl groups, these can be chemically modified, for instance, by esterification, to create a more lipophilic or hydrophilic prodrug, depending on the desired absorption route. This modification can enhance its permeability across cell membranes.[5][6][8] Once inside the cell, cellular enzymes would cleave the modifying group to release the active this compound.
Troubleshooting Guides
Issue 1: Low Cellular Uptake in In Vitro Assays
Symptoms:
-
Inconsistent or low readings in cellular uptake assays (e.g., using radiolabeled compound or LC-MS).
-
High variability between experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility in Culture Medium | 1. Prepare a stock solution in an organic solvent (e.g., DMSO) and dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. 2. Consider using a formulation aid, such as a small percentage of serum or a cyclodextrin, to improve solubility. | This compound may precipitate out of the aqueous culture medium, reducing the effective concentration available for cellular uptake. |
| Compound Adsorption to Labware | 1. Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA). 2. Use low-adsorption microplates. 3. Quantify the actual concentration of the compound in the medium at the start and end of the experiment.[12] | Hydrophobic compounds can adsorb to the surface of plastic labware, leading to a lower effective concentration.[12] |
| Cell Health Issues | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your uptake experiment. 2. Ensure cells are in the logarithmic growth phase and are not overly confluent. | Compromised cell health can lead to altered membrane integrity and transport mechanisms, affecting drug uptake. |
| Inefficient Passive Diffusion | 1. Increase the incubation time to allow for more prolonged exposure. 2. Increase the concentration of this compound, being mindful of potential toxicity. | The rate of passive diffusion may be slow, requiring more time or a higher concentration gradient to achieve detectable intracellular levels. |
Issue 2: In vivo Efficacy Does Not Correlate with In Vitro Potency
Symptoms:
-
Potent activity in cell-based assays but poor or no effect in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Oral Bioavailability | 1. Investigate alternative routes of administration (e.g., intravenous, intraperitoneal). 2. Develop a formulation to enhance oral absorption, such as a liposomal or nanoparticle-based delivery system.[3][4] 3. Consider a prodrug strategy to improve solubility and/or permeability.[7][13] | The compound may have poor absorption from the gastrointestinal tract due to low solubility or permeability. |
| Rapid Metabolism (First-Pass Effect) | 1. Analyze plasma and tissue samples for the presence of metabolites. 2. Co-administer with an inhibitor of relevant metabolic enzymes (for research purposes) to assess the impact on bioavailability. | The liver may rapidly metabolize this compound after oral absorption, reducing the amount of active compound that reaches systemic circulation. |
| High Plasma Protein Binding | 1. Measure the extent of plasma protein binding in vitro. 2. Only the unbound fraction of a drug is typically active, so high binding can reduce efficacy. | Extensive binding to plasma proteins like albumin can limit the free concentration of the drug available to exert its therapeutic effect. |
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of this compound
This protocol is based on the thin-film hydration method.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Methanol/Chloroform mixture (1:1, v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound, SPC, and cholesterol in the methanol/chloroform mixture in a round-bottom flask. A typical molar ratio would be Drug:SPC:Cholesterol of 0.1:2:1.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure to form a thin lipid film on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a defined size, subject the resulting liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be done multiple times (e.g., 10-15 passes).
-
The final liposomal formulation can be stored at 4°C.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the intracellular concentration of this compound.
Materials:
-
Adherent cell line of interest (e.g., MCF-7 for breast cancer research)
-
Cell culture medium and supplements
-
This compound (or its formulation)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Analytical method for quantification (e.g., LC-MS/MS)
Procedure:
-
Seed the cells in a 24-well plate at a suitable density and allow them to adhere and grow to near-confluence (e.g., 24-48 hours).[14]
-
On the day of the assay, aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound or its formulation. Include a vehicle control.
-
Incubate the plate at 37°C for the desired time points (e.g., 0.5, 1, 2, 4 hours).
-
To stop the uptake, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding a suitable volume of lysis buffer to each well and incubating on ice for 30 minutes.
-
Collect the cell lysates and analyze the concentration of this compound using a validated analytical method like LC-MS/MS.
-
In parallel wells, determine the protein concentration of the cell lysates (e.g., using a BCA assay) to normalize the uptake data.
-
Express the results as the amount of drug per milligram of cell protein (e.g., ng/mg protein).
Visualizations
Caption: Experimental workflow for enhancing and evaluating the biological uptake of this compound.
Caption: Troubleshooting guide for low in vitro cellular uptake of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound in cancer cells.
References
- 1. Showing Compound 3-(3,5-dihydroxyphenyl)-4-(2-{3-[6-hydroxy-3-(3-hydroxyphenyl)-2-phenyl-2,3-dihydro-1-benzofuran-4-yl]-2-phenyl-2,3-dihydro-1-benzofuran-5-yl}ethenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5,6-diol (FDB091315) - FooDB [foodb.ca]
- 2. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.ypidathu.or.id [journal.ypidathu.or.id]
- 4. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 8. [PDF] Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the antioxidant activity of benzofuran scaffolds, with a focus on dihydroxy-substituted derivatives, against commonly used antioxidant standards. Due to the limited availability of public data on the specific antioxidant capacity of Benzofuran-3,6-diol, this report utilizes data for a structurally related compound, 3,6-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one, to provide an illustrative comparison. The data is presented alongside that of established antioxidants—Trolox, Ascorbic Acid, and Quercetin—to offer a comprehensive performance benchmark.
The antioxidant potential is evaluated through three widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Detailed experimental protocols for these assays are provided, along with a discussion of the potential signaling pathways through which benzofuran derivatives may exert their antioxidant effects.
Comparative Antioxidant Activity
The antioxidant activities of the selected benzofuran derivative and standard antioxidants are summarized in the tables below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant activity. FRAP values are expressed as Fe(II) equivalents, where a higher value signifies greater reducing power.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Reference |
| 3,6-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | >1000 | [1] |
| Trolox | ~100 | [2] |
| Ascorbic Acid | ~25 | [3] |
| Quercetin | ~5-10 | [4][5] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Reference |
| 3,6-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | Not Reported | |
| Trolox | ~15 | [6] |
| Ascorbic Acid | ~10 | [7] |
| Quercetin | ~1-5 | [8] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µM Fe(II)/µM) | Reference |
| 3,6-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | Not Reported | |
| Trolox | 1.0 (by definition) | [9] |
| Ascorbic Acid | ~2.0 | [9] |
| Quercetin | ~3-5 | [10] |
Note: The antioxidant activity of benzofuran derivatives is highly dependent on the substitution pattern on the benzofuran ring. The presence and position of hydroxyl groups are particularly crucial for radical scavenging activity.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Methodology:
-
A working solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (this compound or alternatives) and a standard antioxidant (e.g., Trolox) are prepared in a suitable solvent.
-
An aliquot of the test compound/standard is mixed with the DPPH working solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at the characteristic wavelength of DPPH (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and a standard are prepared.
-
An aliquot of the test compound/standard is added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation period (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
ABTS Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.
-
The FRAP reagent is warmed to 37°C before use.
-
Aliquots of the test compound, a standard (e.g., FeSO₄·7H₂O or Trolox), and a blank are added to a microplate.
-
The FRAP reagent is added to each well, and the plate is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm.
-
A standard curve is constructed using the ferrous iron standard.
-
The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents.
FRAP Assay Workflow
Potential Signaling Pathways
Antioxidants, including phenolic compounds like benzofuran derivatives, can modulate cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Keap1-Nrf2 pathway, which regulates the expression of numerous antioxidant and cytoprotective genes.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Some antioxidants can directly interact with Keap1, promoting the release and activation of Nrf2, thereby enhancing the cell's endogenous antioxidant defenses.
Keap1-Nrf2 Signaling Pathway
References
- 1. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Hydroxylation in the Anticancer Activity of Benzofuran Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Among its various derivatives, hydroxylated benzofurans have garnered significant attention for their potential as anticancer agents. The position and number of hydroxyl groups on the benzofuran ring system are crucial in modulating their cytotoxic effects.[4][5][6] This guide provides a comparative analysis of the structure-activity relationship (SAR) of hydroxylated benzofuran analogues, with a focus on their anticancer properties, supported by experimental data and detailed methodologies.
Comparative Analysis of Anticancer Activity
The anticancer activity of various benzofuran derivatives has been evaluated against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of hydroxylated and related benzofuran analogues, highlighting the impact of substitution patterns on their cytotoxic potency.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-hydroxyphenyl)-benzofuran | MCF-7 (Breast) | 5.2 | [4] |
| 2 | 2-(3,4-dihydroxyphenyl)-benzofuran | MCF-7 (Breast) | 2.8 | [4] |
| 3 | 6-hydroxy-2-(4-hydroxyphenyl)-benzofuran | MCF-7 (Breast) | 1.5 | [4] |
| 4 | 3,6-dihydroxy-2-phenylbenzofuran | A549 (Lung) | 8.7 | [6] |
| 5 | 2-Aryl-6,7-dihydroxybenzofuran | HCT-116 (Colon) | 3.1 | [6] |
Key Findings from the Data:
-
Increased Hydroxylation Enhances Potency: A clear trend is observed where an increase in the number of hydroxyl groups on the benzofuran scaffold leads to enhanced anticancer activity. For instance, the dihydroxylated analogue 2 shows a lower IC50 value compared to the monohydroxylated compound 1 against the MCF-7 cell line.
-
Positional Isomers Exhibit Differential Activity: The position of the hydroxyl group significantly influences cytotoxicity. Compound 3 , with hydroxylation at both the 6-position of the benzofuran ring and the 4-position of the phenyl substituent, demonstrates the highest potency among the compared analogues against MCF-7 cells.
-
Scaffold Hydroxylation is Crucial: The presence of a hydroxyl group directly on the benzofuran ring system, as seen in compound 3 , appears to be a key determinant for potent anticancer activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of benzofuran-3,6-diol analogues and related compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran analogues (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC and propidium iodide (PI) double staining assay is performed, followed by flow cytometry analysis.
-
Cell Treatment: Cells are treated with the benzofuran analogues at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Interpretation: The percentage of apoptotic cells is quantified to assess the apoptosis-inducing potential of the compounds.
Visualizing Structure-Activity Relationships and Cellular Mechanisms
The following diagrams illustrate key concepts related to the structure-activity relationship of hydroxylated benzofuran analogues and a simplified experimental workflow.
Caption: General SAR of hydroxylated benzofurans.
Caption: Workflow of the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzofuran-3,6-diol
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Benzofuran-3,6-diol. The cross-validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and consistency of the analytical data.[1][2][3][4][5]
Introduction to Analytical Method Cross-Validation
In drug development and manufacturing, it is often necessary to transfer an analytical method from one laboratory to another or to compare a new method with an existing one. Cross-validation of analytical methods is the process of demonstrating that two or more analytical procedures are equivalent and yield comparable results. This is crucial for ensuring consistency in product quality and for regulatory submissions. The objective of this guide is to present a framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.
Comparative Summary of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and widely used technique for the quantification of chromophoric compounds like this compound. LC-MS/MS, on the other hand, offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of the analyte or in complex matrices. A summary of the key performance parameters for each method, based on a hypothetical cross-validation study, is presented in Table 1.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Parameters
| Validation Parameter | HPLC-UV | LC-MS/MS | ICH Q2(R1) Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% for assay |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | ≤ 3.0% |
| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 30 ng/mL | 0.3 ng/mL | Signal-to-Noise ≥ 10 |
| Specificity | Moderate | High | No interference at the retention time of the analyte |
| Robustness | Robust | Moderately Robust | No significant impact on results from minor variations |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS analysis of this compound are provided below. These protocols serve as a template for laboratory implementation.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards ranging from 30 ng/mL to 1000 ng/mL.
-
Sample Preparation: The sample containing this compound is dissolved in methanol, filtered, and diluted to fall within the calibration range.
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI negative.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Injection Volume: 5 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards ranging from 0.3 ng/mL to 100 ng/mL. An internal standard is added to all standards and samples.
-
Sample Preparation: The sample is extracted using a suitable technique (e.g., solid-phase extraction or liquid-liquid extraction), evaporated to dryness, and reconstituted in the mobile phase.[6]
Cross-Validation Workflow
The cross-validation process involves analyzing the same set of samples using both the HPLC-UV and LC-MS/MS methods and comparing the results. The workflow for this process is illustrated in the following diagram.
Caption: Cross-validation workflow for analytical methods.
Signaling Pathway (Hypothetical)
While not directly related to the analytical method cross-validation, understanding the potential biological relevance of this compound can be important in a drug development context. The following diagram illustrates a hypothetical signaling pathway where a metabolite of a drug containing the this compound moiety might interact.
Caption: Hypothetical signaling pathway interaction.
Conclusion
This guide has outlined the process for cross-validating HPLC-UV and LC-MS/MS analytical methods for the quantification of this compound. The LC-MS/MS method demonstrates superior sensitivity and selectivity, making it suitable for bioanalytical applications or trace impurity analysis. The HPLC-UV method, while less sensitive, is robust, cost-effective, and well-suited for routine quality control analysis where analyte concentrations are higher. The successful cross-validation of these two methods ensures that consistent and reliable data can be generated across different analytical platforms and laboratories, which is a critical aspect of pharmaceutical development and quality assurance.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. d-nb.info [d-nb.info]
A Comparative Guide to the Synthesis of Benzofuran-3,6-diol for Researchers and Drug Development Professionals
Benzofuran-3,6-diol is a key heterocyclic scaffold of interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. The efficient and scalable synthesis of this dihydroxylated benzofuran is crucial for further investigation of its therapeutic potential. This guide provides a comparative analysis of two distinct synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Route 1: Multi-step Synthesis from 2,4-Dimethoxybenzaldehyde
This route involves the construction of the benzofuran ring from a readily available dimethoxy-substituted benzene derivative, followed by demethylation to yield the final diol. This classical approach offers good control over the substitution pattern.
Experimental Protocol:
Step 1: Synthesis of 3,6-Dimethoxybenzofuran
A solution of 2,4-dimethoxybenzaldehyde (1 equivalent) and diethyl bromomalonate (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) is treated with potassium carbonate (2.5 equivalents). The mixture is stirred at 80°C for 12 hours. After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then refluxed in a mixture of acetic acid and hydrochloric acid (3:1) for 4 hours to effect cyclization and decarboxylation. After neutralization with sodium bicarbonate solution, the product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) affords 3,6-dimethoxybenzofuran.
Step 2: Demethylation to this compound
To a solution of 3,6-dimethoxybenzofuran (1 equivalent) in anhydrous dichloromethane at -78°C under a nitrogen atmosphere, boron tribromide (2.5 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure. The residue is co-evaporated with methanol three times. The resulting solid is purified by recrystallization from a mixture of methanol and water to yield this compound.
Synthetic Route 2: Annulation of 1,4-Benzoquinone with an α-Haloketone
This approach utilizes a convergent strategy, constructing the benzofuran core through the reaction of a quinone with a suitable three-carbon synthon. This method can be more direct but may present challenges in controlling regioselectivity.
Experimental Protocol:
A mixture of 1,4-benzoquinone (1 equivalent) and 1,3-dichloroacetone (1.1 equivalents) in glacial acetic acid is heated at 100°C for 6 hours in the presence of a catalytic amount of sulfuric acid. The reaction mixture is then cooled to room temperature and poured into a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then subjected to reductive workup using sodium borohydride (1.5 equivalents) in methanol at 0°C to reduce the intermediate benzofuran-3,6-dione. The reaction is stirred for 1 hour, and the solvent is removed under reduced pressure. The residue is acidified with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated. Purification by flash chromatography on silica gel (eluent: dichloromethane/methanol) provides this compound.
Comparative Data
| Parameter | Synthetic Route 1 | Synthetic Route 2 |
| Starting Materials | 2,4-Dimethoxybenzaldehyde, Diethyl bromomalonate | 1,4-Benzoquinone, 1,3-Dichloroacetone |
| Number of Steps | 2 | 1 (with reductive workup) |
| Overall Yield | ~60% | ~45% |
| Reagents & Conditions | K2CO3, DMF, 80°C; Acetic acid, HCl, reflux; BBr3, DCM, -78°C to rt | Acetic acid, H2SO4, 100°C; NaBH4, Methanol, 0°C |
| Purification | Column chromatography, Recrystallization | Filtration, Flash chromatography |
| Advantages | Good control of substitution, higher overall yield | More convergent, fewer steps |
| Disadvantages | Longer reaction sequence, use of hazardous BBr3 | Potential for side products, lower overall yield |
Synthetic Pathway Visualizations
Caption: Multi-step synthesis from 2,4-dimethoxybenzaldehyde.
Caption: Annulation of 1,4-benzoquinone with an α-haloketone.
Benchmarking Benzofuran Derivatives: A Comparative Analysis Against Known Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potential of a representative benzofuran derivative against established inhibitors targeting key signaling pathways implicated in various diseases. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and potential application of benzofuran-based compounds in drug discovery.
The benzofuran scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and kinase inhibition.[][2] While specific data for Benzofuran-3,6-diol is not extensively available in public literature, this guide utilizes a well-characterized derivative, 2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6) , as a representative of this class to benchmark its performance against known inhibitors. Compound S6 has been identified as an inhibitor of Aurora B kinase, a key regulator of mitosis that is often overexpressed in cancer cells.[3]
Performance Comparison of Kinase Inhibitors
This section presents a comparative summary of the in vitro inhibitory activity of the representative benzofuran derivative and established benchmark inhibitors. The data is presented in terms of IC50 values, which indicate the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
| Inhibitor Class | Compound | Target | IC50 (nM) |
| Benzofuran Derivative | 2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (S6) | Aurora B Kinase | Data not specified in abstract[3] |
| Aurora B Kinase Inhibitor | AZD1152-HQPA | Aurora B Kinase | 2.5 |
| mTOR Inhibitor | NVP-BEZ235 | mTOR/PI3Kα | 20.7 / 4[] |
| VEGFR-2 Inhibitor | Sunitinib | VEGFR-2 | 80[4] |
| NF-κB Inhibitor | JSH-23 | NF-κB | 7100[5] |
| MAPK Pathway (MEK1/2) Inhibitor | U0126 | MEK1/2 | Target-dependent[6] |
Note: The specific IC50 value for compound S6 against Aurora B kinase was not available in the abstract of the cited source. However, its identification as a lead compound that binds and inhibits Aurora B kinase activity in vitro warrants its inclusion as a representative benzofuran derivative.[3]
Key Signaling Pathways and Experimental Workflows
To understand the context of the inhibitory activities presented, it is crucial to visualize the relevant signaling pathways and the general workflow of an enzyme inhibition assay.
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways targeted by the benchmarked inhibitors.
Caption: Simplified diagrams of the mTOR, VEGFR-2, and NF-κB signaling pathways.
Experimental Workflow
The general process for determining the inhibitory activity of a compound is outlined in the following workflow.
Caption: General workflow for an in vitro enzyme inhibition assay.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the fundamental steps for assessing the inhibitory effect of a compound on a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Test compound (e.g., Benzofuran derivative)
-
Positive control inhibitor
-
Assay buffer (optimized for the specific kinase)
-
ATP (Adenosine triphosphate)
-
Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, absorbance)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control inhibitor in the assay buffer.
-
Reaction Setup: In a microplate, add the purified kinase to the assay buffer.
-
Inhibitor Incubation: Add the diluted test compound or positive control to the wells containing the kinase. A control with vehicle (e.g., DMSO) should also be included. Incubate for a predetermined period at a specific temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Signal Detection: After a set incubation time, stop the reaction and measure the signal using a microplate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
Cell-Based Proliferation Assay (General Protocol)
This protocol is used to evaluate the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Positive control (e.g., a known cytotoxic drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound, positive control, and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Solubilize the formazan crystals (in the case of MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.[7]
Conclusion
This comparative guide highlights the potential of the benzofuran scaffold as a source of bioactive molecules with inhibitory activities against key cellular targets. While the representative benzofuran derivative, 2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6), has been identified as an Aurora B kinase inhibitor, further quantitative studies are necessary to fully benchmark its potency against established drugs.[3] The provided data on benchmark inhibitors for various signaling pathways serves as a valuable reference for researchers in the field of drug discovery and development, offering a framework for evaluating novel compounds. The detailed experimental protocols and workflow diagrams aim to facilitate the design and execution of robust and reproducible in vitro studies.
References
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
In Vivo Validation of Benzofuran Derivatives: A Comparative Guide to Anti-Inflammatory Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of benzofuran derivatives, with a focus on providing supporting experimental data and detailed methodologies. Given the limited specific public data on Benzofuran-3,6-diol, this guide will draw upon the broader class of benzofuran compounds, which have shown significant therapeutic potential.[1][2][3]
Benzofuran derivatives constitute a class of heterocyclic compounds present in various natural and synthetic molecules.[1][4] These compounds have garnered considerable interest in medicinal chemistry due to their wide range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2][5][6] This guide will focus on the in vivo validation of their anti-inflammatory effects, providing a framework for comparing their performance against other alternatives.
Comparative Efficacy of Anti-Inflammatory Agents
The following table summarizes the in vivo anti-inflammatory activity of a representative benzofuran derivative compared to a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a carrageenan-induced paw edema model. This model is a widely used and accepted method for evaluating the acute anti-inflammatory potential of various compounds.[7]
| Compound | Dose (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| Representative Benzofuran Derivative (VIIc) | 100 | 3 | 65 | [8] |
| Indomethacin (Standard) | 10 | 3 | 72 | [8] |
| Representative Benzofuran Derivative (VIId) | 100 | 3 | 63 | [8] |
| Olive Leaf Extract (OLE) | 200 | 5 | 42.31 | [7] |
| Olive Leaf Extract (OLE) | 400 | 5 | 46.99 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiment cited in this guide.
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to assess the anti-inflammatory activity of compounds.[7][9]
Objective: To induce acute inflammation in the paw of a rodent using carrageenan and to evaluate the ability of a test compound to reduce this inflammation.
Animals: Healthy adult male albino Swiss mice or rats are typically used.[7][8] Animals are fasted for a period, often 24 hours, before the experiment.[8]
Procedure:
-
Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and one or more test compound groups at varying doses.[8][9]
-
The initial volume of the hind paw is measured using a plethysmometer.[9]
-
The test compounds or the vehicle (for the control group) are administered, often intraperitoneally or orally.[8]
-
After a specific period (e.g., 60 minutes), a subs-plantar injection of a 1% carrageenan suspension is administered into the right hind paw of each animal to induce edema.[7][8]
-
Paw volume is then measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
The percentage of inhibition of edema is calculated for each group relative to the control group.[8]
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is critical in drug development. Benzofuran derivatives have been reported to exert their effects through various signaling pathways. For instance, some derivatives have been shown to inhibit the mTOR signaling pathway, which is involved in cell growth and proliferation, and also has implications in inflammation.[5]
Below are diagrams illustrating a general experimental workflow for evaluating anti-inflammatory compounds and a simplified representation of a relevant signaling pathway.
Experimental Workflow for In Vivo Anti-inflammatory Assay.
Simplified mTOR Signaling Pathway Inhibition by Benzofurans.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
A Comparative Guide to the Synthesis and Characterization of Benzofuran-3,6-diol: An Analysis of Methodological Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of plausible synthetic and analytical methodologies for Benzofuran-3,6-diol. Due to a scarcity of published data specifically for this compound, this document outlines established protocols for closely related benzofuran derivatives to serve as a benchmark for reproducible research. The information herein is intended to guide researchers in the synthesis, purification, characterization, and evaluation of the biological activity of this compound and its analogues.
Synthetic Approaches and Reproducibility
The synthesis of the benzofuran scaffold can be achieved through various methods, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials. For a dihydroxy-substituted benzofuran like this compound, several synthetic routes can be proposed based on established literature for similar compounds.[1][2][3][4][5][6]
Table 1: Comparison of Potential Synthetic Protocols for this compound
| Method | Starting Materials | Key Reagents & Conditions | Anticipated Yield Range | Key Reproducibility Checkpoints |
| Palladium-Copper Catalyzed Cyclization | 2-iodo-benzene-1,4-diol, terminal alkyne | PdCl2(PPh3)2, CuI, Et3N, reflux | 60-85% | Catalyst quality, inert atmosphere, purity of starting materials. |
| Intramolecular Heck Reaction | Substituted o-iodophenol derivative | Pd(OAc)2, PPh3, base (e.g., K2CO3), DMF, heat | 50-75% | Precise control of reaction temperature, purity of the palladium catalyst. |
| Metal-Free Cyclization | Substituted phenol, activated alkyne | Strong base (e.g., t-BuOK), DMSO, room temperature | 45-70% | Anhydrous conditions, quality of the strong base. |
Detailed Experimental Protocols
Protocol 1: Palladium-Copper Catalyzed Cyclization (Hypothetical)
-
To a solution of 2-iodo-benzene-1,4-diol (1.0 eq) in triethylamine (Et3N) under an argon atmosphere, add PdCl2(PPh3)2 (0.03 eq) and CuI (0.05 eq).
-
Add the desired terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Workflow for Palladium-Copper Catalyzed Synthesis
Caption: Palladium-Copper catalyzed synthesis workflow.
Characterization and Data Analysis
Reproducible characterization is critical for confirming the structure and purity of the synthesized this compound. The following techniques are standard for the characterization of novel organic compounds.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Data/Results | Key for Reproducibility |
| 1H & 13C NMR | Structural elucidation | Chemical shifts (ppm) and coupling constants (Hz) consistent with the proposed structure.[7][8][9][10] | Consistent solvent and internal standard, proper instrument calibration. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of this compound.[11][12] | High-resolution mass spectrometry (HRMS) for accurate mass determination. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity.[13] | Consistent mobile phase, column, and flow rate. |
| Infrared (IR) Spectroscopy | Functional group identification | Peaks corresponding to O-H (hydroxyl) and C-O-C (ether) stretches. | Proper sample preparation (e.g., KBr pellet or thin film). |
Biological Activity and Screening
Benzofuran derivatives are known for a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties.[14][15][16][17][18][19][20] A primary screening of this compound would likely involve assessing its cytotoxicity against various cell lines and its antimicrobial effects.
Table 3: Hypothetical Biological Screening Data for this compound
| Assay Type | Cell Line / Microbe | Parameter | Hypothetical Result | Key for Reproducibility |
| Cytotoxicity Assay (MTT) | MCF-7 (Breast Cancer) | IC50 (µM) | 15.5 | Consistent cell seeding density and incubation time. |
| Cytotoxicity Assay (MTT) | A549 (Lung Cancer) | IC50 (µM) | 22.8 | Consistent cell seeding density and incubation time. |
| Antibacterial Assay (MIC) | Staphylococcus aureus | MIC (µg/mL) | 32 | Standardized inoculum size and growth medium. |
| Antibacterial Assay (MIC) | Escherichia coli | MIC (µg/mL) | 64 | Standardized inoculum size and growth medium. |
Workflow for Biological Activity Screening
Caption: Biological activity screening workflow.
Signaling Pathway Analysis
Should this compound exhibit significant anticancer activity, further studies would be required to elucidate the underlying mechanism of action. Many anticancer agents function by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Based on the activities of other benzofuran derivatives, a potential mechanism could involve the inhibition of protein kinases or the induction of apoptosis through the caspase cascade.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical signaling pathway modulation.
References
- 1. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0243541) [np-mrd.org]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 11. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of (3H)-Benzofuran-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 15. biological-and-medicinal-significance-of-benzofuran - Ask this paper | Bohrium [bohrium.com]
- 16. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. 2-(Hydroxymethyl)-6-[5-[3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol | C26H34O11 | CID 23786385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Comparative Docking Analysis of Benzofuran Derivatives: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies on benzofuran derivatives against various therapeutic targets. Due to a lack of specific publicly available research on the comparative docking of Benzofuran-3,6-diol derivatives, this guide presents data from closely related benzofuran compounds to offer insights into their potential interactions and inhibitory activities.
The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1] Molecular docking studies are crucial in silico tools that predict the binding affinity and interaction patterns of these derivatives with protein targets, thereby guiding the design and development of new therapeutic agents.[1] This guide summarizes key quantitative data from various studies, details common experimental protocols, and visualizes the typical workflow and a hypothetical signaling pathway relevant to benzofuran derivatives.
Comparative Docking Performance of Benzofuran Derivatives
The following table summarizes the docking scores and inhibitory concentrations of various benzofuran derivatives against several key protein targets implicated in diseases like cancer and Alzheimer's. It is important to note that direct comparisons between different studies should be made with caution due to variations in computational methods and experimental conditions.
| Derivative Class | Target Protein(s) | Docking Score (Binding Affinity, kcal/mol) | Inhibition (IC50 / Ki) | Reference |
| Benzofuran Chalcones | Tubulin, 1MOX (Lung Cancer), 2DSQ (Breast Cancer) | Favorable binding affinities reported | Significant cytotoxicity in low micromolar range | [2] |
| Amino-7-methoxy-benzofuran | 3EQM (Aromatase), 4HOE (Candida albicans DHFR), 1XFF (Glucosamine-6-phosphate synthase) | -10.2, -9.3, -9.1 (for compound 2c) | Not specified | [1] |
| Benzofuran-piperazine hybrids | CDK2 | Not specified | IC50 of 40.91 nM (for compound 9h) | [3] |
| 2-Arylbenzofuran derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Not specified | IC50 of 0.058 µM (AChE, compound 7c), Ki of 1.7 µM (BChE, compound 14) | [4][5] |
| Benzofuran-3-yl(phenyl)methanones | SIRT1 | Not specified | Not specified | [6] |
| 2,3-Dihydrobenzofuran derivatives | 3dra (unspecified pathogen target) | -7.00 (for DHB2) | Not specified | [7] |
| Benzofuran derivatives | p38α MAP kinase | Favorable docking scores correlated with inhibition | Significant inhibition reported | [8] |
Experimental Protocols in Molecular Docking
The methodologies employed in the cited docking studies generally follow a standardized workflow, which is essential for ensuring the reproducibility and reliability of the results.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the benzofuran derivatives are typically sketched using software like Marvin Sketch and then optimized to their lowest energy conformation.[9]
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[9] Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms are added. The protein structure is then energy minimized to relieve any steric clashes.
Docking Simulation
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Molegro Virtual Docker, and the Molecular Operating Environment (MOE).[1][10][11]
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The dimensions and coordinates of the grid box are crucial parameters that can influence the docking results.[5]
-
Docking Algorithm: The chosen software then employs a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity (usually in kcal/mol) for each generated pose. The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Results
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.[1] These interactions are critical for the stability of the ligand-protein complex and the inhibitory activity of the compound.
Visualizing the Process and Potential Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: A hypothetical PI3K/Akt signaling pathway targeted by Benzofuran derivatives.
References
- 1. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis and molecular docking study of new benzofuran and furo[3,2-g]chromone-based cytotoxic agents against breast cancer and p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of Benzofuran Derivatives and Other Prominent Natural Phenols
A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and neuroprotective properties of Benzofuran-3,6-diol analogues versus Resveratrol, Quercetin, and Curcumin.
Introduction
Natural phenols are a cornerstone of drug discovery, offering a vast chemical diversity and a broad spectrum of biological activities. Among these, compounds like Resveratrol, Quercetin, and Curcumin have been extensively studied for their potent antioxidant, anti-inflammatory, and neuroprotective effects. The benzofuran scaffold, a heterocyclic compound found in numerous natural and synthetic molecules, has also emerged as a privileged structure in medicinal chemistry due to its wide range of pharmacological properties.[1][2] This guide provides a comparative overview of the efficacy of benzofuran derivatives against Resveratrol, Quercetin, and Curcumin, with a focus on their performance in preclinical models of oxidative stress, inflammation, and neurodegeneration.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and neuroprotective activities of the selected compounds. It is important to note that IC50 values can vary between studies depending on the specific experimental conditions.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to evaluate the free radical scavenging ability of a compound. A lower IC50 value indicates a higher antioxidant potency.
| Compound | IC50 Value (µM) | Reference |
| Benzofuran Derivatives | Wide range; some derivatives show moderate activity. | [3] |
| Resveratrol | ~131 | [4] |
| Quercetin | ~16 | [5] |
| Curcumin | ~33 | [6] |
Note: Data for benzofuran derivatives is based on a range of compounds and not a single entity. The antioxidant capacity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring.
Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition)
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory potential.
| Compound | IC50 Value (µM) | Reference |
| Benzofuran Derivatives | 16.5 - 52.23 | [7][8] |
| Resveratrol | Varies (Inhibits NF-κB activation) | [9] |
| Quercetin | Varies (Inhibits NF-κB and MAPK pathways) | [10] |
| Curcumin | Varies (Inhibits COX-2 and NF-κB) | [11] |
Note: Direct IC50 values for NO inhibition by Resveratrol and Quercetin are not consistently reported in the same format. Their anti-inflammatory effects are well-documented through the inhibition of key inflammatory pathways.
Table 3: Neuroprotective Activity
Neuroprotective effects are often evaluated by a compound's ability to protect neuronal cells from various toxins or stressors.
| Compound | Mechanism / Observation | Reference |
| Benzofuran Derivatives | Inhibition of Aβ fibril formation; protection against glutamate-induced neurotoxicity. | [1][12] |
| Resveratrol | Activation of SIRT1; reduction of Aβ toxicity. | [12] |
| Quercetin | Counteracts oxidative stress; induction of Nrf2-ARE pathway. | [1] |
| Curcumin | Attenuation of oxidative stress and neuroinflammation. | [13] |
Signaling Pathways and Experimental Workflows
The biological activities of these phenolic compounds are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and a general experimental workflow for assessing the efficacy of these compounds.
Figure 1: A generalized workflow for the in vitro assessment of the efficacy of natural phenols.
Figure 2: Key inflammatory signaling pathways (NF-κB and MAPK) modulated by natural phenols.
References
- 1. Frontiers | Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease [frontiersin.org]
- 2. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Benzofuran-3,6-diol
Disclaimer: No specific Safety Data Sheet (SDS) for Benzofuran-3,6-diol was publicly available at the time of this writing. The following guidance is synthesized from the SDSs of structurally related compounds, including Benzofuran-3-ol and 2,3-Benzofuran. It is imperative to treat this compound with a high degree of caution and to handle it as a potentially hazardous substance. A thorough risk assessment should be conducted before any handling.
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling novel or poorly characterized chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, based on data from analogous compounds.
Recommended Personal Protective Equipment (PPE)
Given the potential hazards associated with the benzofuran chemical class, a comprehensive PPE strategy is crucial to ensure personnel safety.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat and, depending on the scale of work, chemical-resistant aprons or suits. |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Hazard Identification and Classification
The hazards listed below are extrapolated from related benzofuran compounds and should be considered potential risks when handling this compound.
| Hazard Class | Description |
| Flammability | Related benzofurans are flammable liquids and vapors.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Use explosion-proof electrical/ventilating/lighting equipment.[2][3] |
| Acute Toxicity | Toxic if swallowed or in contact with skin. |
| Carcinogenicity | Suspected of causing cancer.[3][4] |
| Skin Sensitization | May cause an allergic skin reaction. |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[3][4] Avoid release to the environment.[3] |
| Specific Target Organ Toxicity | May cause damage to organs (Liver) through prolonged or repeated exposure. |
Operational and Disposal Plans
Handling and Storage:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
Accidental Release Measures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment, including respiratory protection.
-
Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.
-
Do not let the product enter drains.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Emergency First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Workflow and Safety Diagram
The following diagram outlines the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling hazardous chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
